molecular formula C10H10O B1306188 6-Methyl-1-indanone CAS No. 24623-20-9

6-Methyl-1-indanone

Cat. No.: B1306188
CAS No.: 24623-20-9
M. Wt: 146.19 g/mol
InChI Key: DBOXRDYLMJMQBB-UHFFFAOYSA-N
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Description

6-Methyl-1-indanone is a substituted indanone. It has been synthesized in high quantum yields by the photolysis of α -chloro-2′ ,5′ -dimethylacetophenone. It is formed as one of the photoproduct during the irradiation of 2,5-dimethylphenacyl (DMP) esters. It is reported to be one of the semivolatile component of lamina cigarette smoke.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2,3-dihydroinden-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOXRDYLMJMQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383542
Record name 6-Methyl-1-indanone
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24623-20-9
Record name 6-Methyl-1-indanone
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Record name 6-Methyl-1-indanone
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Record name 6-Methyl-1-indanone
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Record name 6-METHYL-1-INDANONE
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Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1-indanone: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-indanone is a substituted indanone, an organic compound characterized by a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone.[1][2] It serves as a valuable intermediate in organic synthesis and possesses applications in various fields, including the fragrance and flavor industries, and as a starting material for the synthesis of more complex molecules like branched alkyl indanes (BINs).[1][3][4] Furthermore, its derivatives are explored for potential therapeutic properties, making it a compound of interest in medicinal chemistry and drug development.[3][5] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.

Chemical Structure

This compound's structure consists of an indanone core with a methyl group substituted at the 6th position of the aromatic ring. The IUPAC name for this compound is 6-methyl-2,3-dihydroinden-1-one.[6]

chemical_structure Chemical Structure of this compound cluster_0 C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 CH3 CH₃ C3->CH3 C5 C C4->C5 C6 C C5->C6 C6->C1 C9 CH₂ C6->C9 C8 CH₂ C7->C8 O O C7->O C8->C9

Caption: Chemical structure of this compound.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O[1][2]
Molecular Weight 146.19 g/mol [1][2][6]
Appearance White to light yellow crystal powder/solid[1][2]
Melting Point 60-62 °C[1][2][7]
Boiling Point 70 °C at 0.4 mmHg[1][2][7]
Density (estimate) 0.9071 g/cm³[7]
CAS Number 24623-20-9[1][2]
Solubility Soluble in methanol[8]
SMILES String Cc1ccc2CCC(=O)c2c1[2]
InChI Key DBOXRDYLMJMQBB-UHFFFAOYSA-N[2]

Experimental Protocols

Synthesis via Intramolecular Friedel-Crafts Acylation

A common and effective method for the synthesis of indanones is through an intramolecular Friedel-Crafts acylation of a suitable precursor. The following is a generalized protocol based on established chemical principles for such reactions.[5][9][10]

Objective: To synthesize this compound from 3-(p-tolyl)propanoic acid.

Materials:

  • 3-(p-tolyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄))

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(p-tolyl)propanoic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This yields the crude 3-(p-tolyl)propanoyl chloride.

  • Intramolecular Friedel-Crafts Acylation:

    • Cool a flask containing anhydrous DCM to 0 °C in an ice bath.

    • Slowly add the Lewis acid catalyst (e.g., AlCl₃) to the cooled solvent with stirring.

    • Dissolve the crude 3-(p-tolyl)propanoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirred suspension of the Lewis acid over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[11]

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization: Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of synthesized this compound to confirm the presence of key functional groups.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Take a small amount (1-2 mg) of the purified, dry this compound and grind it into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Briefly grind the mixture to ensure it is homogenous.

    • Transfer a small amount of the mixture to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

    • The resulting spectrum should show characteristic absorption bands for the carbonyl group (C=O) of the ketone (typically around 1700 cm⁻¹) and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Experimental and Synthetic Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

experimental_workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., 3-(p-tolyl)propanoic acid) reaction Intramolecular Friedel-Crafts Acylation start->reaction 1. Acid Chloride Formation 2. Cyclization workup Aqueous Work-up (Extraction & Washing) reaction->workup Quenching purify Recrystallization or Column Chromatography workup->purify Crude Product characterization Spectroscopic Analysis (NMR, IR, MS) purify->characterization Purified Product final_product Pure this compound characterization->final_product Structure Confirmed

Caption: A generalized workflow for the synthesis and analysis of this compound.

Applications and Logical Relationships in Synthesis

This compound is not only a final product for certain applications but also a crucial building block in multi-step organic syntheses. Its chemical structure, featuring a ketone and an aromatic ring, allows for a variety of subsequent chemical transformations.

logical_relationship Role of this compound in Synthesis start Simple Aromatic Precursors indanone This compound start->indanone Synthesis (e.g., Friedel-Crafts) fragrance Fragrance & Flavor Compounds indanone->fragrance Further Functionalization bins Branched Alkyl Indanes (BINs) indanone->bins Reduction & Alkylation pharma Pharmaceutical Intermediates & Bioactive Molecules indanone->pharma Derivatization

Caption: Role of this compound as a synthetic intermediate.

As illustrated, the ketone functional group can undergo reactions such as reduction, oxidation, and addition, while the aromatic ring can be subject to further electrophilic substitution. This versatility makes it a key intermediate in the synthesis of:

  • Branched Alkyl Indanes (BINs) : Used in studies of hydrocarbon toxicology.[2]

  • Fragrance and Flavor Compounds : Where the indanone core is a common motif.[3][4]

  • Pharmaceutical Scaffolds : The indanone structure is present in various biologically active molecules, and derivatives are investigated for therapeutic potential.[3][5]

Safety Information

This compound is classified as a combustible solid.[2] Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses and gloves.[2] It should be handled in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Physicochemical properties of 6-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted indanone, an organic compound featuring a bicyclic structure composed of a benzene ring fused to a cyclopentanone ring, with a methyl group at the 6-position.[1] Its chemical formula is C₁₀H₁₀O, and it has a molecular weight of 146.19 g/mol .[1][2][3][4] This compound serves as a versatile starting material and intermediate in various fields of chemical synthesis.[1] It is utilized in the fragrance and flavor industries and is a subject of study for its potential therapeutic properties, making it relevant to drug development.[3] this compound has also been identified as a semivolatile component in lamina cigarette smoke.[1][5] This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols for their determination.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

PropertyValueReference(s)
IUPAC Name 6-Methyl-2,3-dihydro-1H-inden-1-one[2][3]
CAS Number 24623-20-9[1][2][3][4][6]
Molecular Formula C₁₀H₁₀O[1][2][3][4]
Molecular Weight 146.19 g/mol [1][2][3][4]
Appearance White to yellow or orange crystalline powder/solid.[1][3][4][6]
Melting Point 60-62 °C[1][2][4][6]
Boiling Point 70 °C @ 0.4 mmHg[1][2][4][6]
Density 1.113 g/cm³ (estimate)[6]
Solubility Soluble in Methanol.[1][4][7]
Flash Point 109.9 °C[6]
Refractive Index 1.5580 (estimate)[1][2][4]
Vapor Pressure 0.00935 mmHg @ 25°C[2]
SMILES Cc1ccc2CCC(=O)c2c1[4]
InChIKey DBOXRDYLMJMQBB-UHFFFAOYSA-N[4]

Visualization of Experimental Workflow

The characterization of a chemical compound like this compound follows a logical workflow to elucidate its structure and define its physical properties. The following diagram illustrates a standard procedure for such a physicochemical characterization.

G cluster_0 cluster_1 Purity & Structural Analysis cluster_2 Physical Property Measurement cluster_3 Sample Sample Acquisition (this compound) Purity Purity Assessment (e.g., GC, HPLC) Sample->Purity Physical Physical Properties Sample->Physical Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR Infrared Spectroscopy Structure->IR Data Data Compilation & Final Report NMR->Data MS->Data IR->Data MP Melting Point Physical->MP BP Boiling Point Physical->BP Sol Solubility Physical->Sol MP->Data BP->Data Sol->Data

Caption: Workflow for Physicochemical Characterization.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.[8]

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.[8]

  • Procedure:

    • Ensure the this compound sample is dry and finely powdered.

    • Press the open end of a capillary tube into the sample powder, packing it to a height of 2-3 mm.[9]

    • Place the packed capillary tube into the heating block of the melting point apparatus.[9]

    • Heat the block rapidly to about 15-20 °C below the expected melting point (60-62 °C).[9]

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the start of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).[10]

    • For pure compounds, this range should be narrow (0.5-1.0 °C).

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small liquid samples at a specific pressure.[11]

  • Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heat-stable mineral oil, heat source.[12]

  • Procedure:

    • Add a few milliliters of the sample to the small test tube. Since this compound is a solid at room temperature, it must first be melted.

    • Place a capillary tube, with its sealed end pointing up, into the sample.[12]

    • Attach the test tube to a thermometer so the sample is level with the thermometer bulb.

    • Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is fully submerged.[11]

    • Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.[12]

    • As the temperature rises, air trapped in the capillary tube will exit as a slow stream of bubbles.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[11]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubble stream stops and liquid is drawn back into the capillary tube.[11][12]

    • Record the atmospheric pressure, as boiling point is pressure-dependent.

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of a compound's solubility in various solvents.

  • Apparatus: Test tubes, vortex mixer, spatula, analytical balance.

  • Procedure:

    • Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.[13]

    • Add a measured volume of the desired solvent (e.g., water, ethanol, methanol) in small increments (e.g., 0.1 mL).[13]

    • After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds and observe for dissolution.

    • Continue adding solvent until the solid is completely dissolved.

    • The solubility can be expressed quantitatively (e.g., in mg/mL). The process should be conducted at a constant, recorded temperature.[14]

Spectroscopic Analysis Protocols

NMR spectroscopy provides detailed information about the molecular structure, including the carbon-hydrogen framework.[15]

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[16] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[17]

    • Transfer the solution to a 5 mm NMR tube.[18]

    • Cap the tube and ensure the sample is homogeneous.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's magnet.

    • "Lock" the spectrometer onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.[18]

    • Acquire standard ¹H (proton) and ¹³C (carbon-13) spectra.

    • Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[18]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[19] For this compound, this would confirm the presence of the ketone (C=O) and aromatic (C=C, C-H) groups.

  • Sample Preparation (KBr Pellet Method):

    • Mix 1-2 mg of the solid this compound sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Record a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[20]

    • The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[21]

  • Sample Introduction and Ionization:

    • Introduce a small amount of the sample into the mass spectrometer. For a volatile solid like this compound, direct insertion via a solids probe or following separation by Gas Chromatography (GC-MS) is common.[22]

    • Ionize the sample. Electron Impact (EI) is a common method where high-energy electrons bombard the molecule, causing it to lose an electron to form a molecular ion (M⁺·) and often break into characteristic fragment ions.[22]

  • Data Acquisition:

    • The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.[21]

    • An ion detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum plots relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight of 146.19.

Synthesis Overview

This compound, like other indanones, is commonly synthesized via an intramolecular Friedel–Crafts acylation.[23][24] This typically involves the cyclization of a 3-arylpropanoic acid derivative. For instance, 3-(m-tolyl)propanoic acid can be converted to its acid chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield this compound.[23]

Applications

  • Synthetic Intermediate: It is a key starting material for the synthesis of more complex molecules, such as branched alkyl indanes (BINs).[1][5]

  • Fragrance and Flavors: The compound is used as an ingredient in perfumes, cosmetics, and as a flavoring agent in the food industry.[3]

  • Pharmaceutical Research: this compound serves as a building block in the synthesis of bioactive molecules and is studied for potential therapeutic applications in drug discovery and development.[3]

References

A Comprehensive Technical Guide to 6-Methyl-1-indanone (CAS: 24623-20-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-indanone is an aromatic organic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered ring with a ketone and a methyl group. It belongs to the indanone class of molecules, a scaffold of significant interest in medicinal chemistry and materials science. The indanone core is a privileged structure found in numerous pharmacologically active compounds and natural products.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, spectroscopic data, synthesis, and known applications of this compound. Furthermore, it explores the broad biological and pharmacological potential of the wider 1-indanone class, offering context for future research and development endeavors.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[3] Its key physicochemical properties are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 24623-20-9[4]
Molecular Formula C₁₀H₁₀O[4]
Molecular Weight 146.19 g/mol [4]
Appearance White to light yellow crystal powder[3]
Melting Point 60-62 °C[5]
Boiling Point 70 °C at 0.4 mmHg[5]
Synonyms 6-Methyl-2,3-dihydro-1H-inden-1-one[6]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic, aliphatic, and methyl protons.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.6-7.2m3HAromatic protons (C4-H, C5-H, C7-H)
~2.9-3.1t2HAliphatic protons (-CH₂-C=O)
~2.6-2.8t2HAliphatic protons (Ar-CH₂-)
~2.4s3HMethyl protons (-CH₃)
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmCarbon TypeAssignment
~207QuaternaryCarbonyl carbon (C=O)
~155QuaternaryAromatic carbon
~138QuaternaryAromatic carbon
~137MethineAromatic carbon
~135QuaternaryAromatic carbon
~126MethineAromatic carbon
~124MethineAromatic carbon
~36MethyleneAliphatic carbon (-CH₂-C=O)
~26MethyleneAliphatic carbon (Ar-CH₂-)
~21MethylMethyl carbon (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1710-1690StrongCarbonyl (C=O) stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
146HighMolecular Ion [M]⁺
131High[M-CH₃]⁺
118High[M-CO]⁺
103Medium[M-CO-CH₃]⁺
91MediumTropylium ion [C₇H₇]⁺

Synthesis of this compound

This compound can be synthesized through several routes, with intramolecular Friedel-Crafts acylation being a prominent method. Photochemical approaches have also been reported.[7][8]

Intramolecular Friedel-Crafts Acylation

This is a classic and reliable method for the synthesis of indanones. The general workflow involves the cyclization of a substituted 3-phenylpropionic acid or its corresponding acyl chloride.

G cluster_0 Step 1: Formation of Acyl Chloride cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation cluster_2 Step 3: Work-up and Purification A 3-(p-tolyl)propanoic acid C 3-(p-tolyl)propanoyl chloride A->C Reaction B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C Reagent D 3-(p-tolyl)propanoyl chloride F This compound D->F Cyclization E Lewis Acid (e.g., AlCl₃) in inert solvent (e.g., DCM) E->F Catalyst & Conditions G Reaction Mixture I Crude Product G->I Processing H Quenching (Ice/HCl), Extraction, Washing H->I K Pure this compound I->K Purification J Column Chromatography or Recrystallization J->K

Fig. 1: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(p-tolyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5.0 eq). Gently reflux the mixture for 2-3 hours. After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(p-tolyl)propanoyl chloride.

  • Cyclization: To a separate flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent such as dichloromethane (DCM). Cool the solvent to 0 °C using an ice bath. Add anhydrous aluminum chloride (AlCl₃) (1.1-1.3 eq) portion-wise with stirring. To this suspension, add a solution of the crude 3-(p-tolyl)propanoyl chloride in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression and Quenching: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Once complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Photochemical Synthesis

This compound can also be formed as a byproduct during the photolysis of esters containing a photoremovable 2,5-dimethylphenacyl group.[8] For instance, irradiation of such esters in methanol can yield this compound.[7][8] This method, while mechanistically interesting, is less common for preparative scale synthesis compared to Friedel-Crafts acylation.

Applications

This compound serves as a versatile intermediate in several industrial and research applications.

  • Fragrance and Flavoring Agents: It is used in the synthesis of various fragrances and flavoring agents, where its specific aromatic profile contributes to the final product's sensory characteristics.[6]

  • Pharmaceutical Synthesis: As a functionalized indanone, it is a valuable building block for the synthesis of more complex, biologically active molecules.[6] The indanone scaffold is central to many pharmaceuticals, and methylated derivatives like this compound are key starting materials for creating analogues of known drugs.

  • Materials Science: The indanone core can be incorporated into larger conjugated systems for the development of organic materials with specific optoelectronic properties, finding potential use in organic semiconductors and dyes.[9]

Biological and Pharmacological Profile of the 1-Indanone Scaffold

While specific biological activity data for this compound is not extensively documented in publicly available literature, the 1-indanone scaffold is of immense importance in drug discovery.[1][2][10] Derivatives of 1-indanone have demonstrated a wide range of pharmacological activities.

  • Anti-Alzheimer's Disease Agents: The most notable example is Donepezil, a leading treatment for Alzheimer's disease, which features an indanone core.[1][2] These compounds often act as acetylcholinesterase (AChE) inhibitors, which increases the levels of the neurotransmitter acetylcholine in the brain.

  • Anticancer Activity: Numerous 1-indanone derivatives have been synthesized and evaluated for their anticancer properties.[7] Some have shown potent activity against various cancer cell lines, with mechanisms that can include inhibition of tubulin polymerization and cell cycle arrest.

  • Antimicrobial and Antiviral Agents: The indanone structure has been identified in compounds with significant antibacterial, antifungal, and antiviral activities.[7][10]

  • Anti-inflammatory and Analgesic Effects: Certain indanone derivatives have shown promise as anti-inflammatory and analgesic agents.[7]

Given the lack of a specific, well-documented signaling pathway for this compound, the following diagram illustrates the mechanism of action for the well-known indanone-based drug, Donepezil, as a representative example of how this class of compounds can exert its therapeutic effects.

G cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Degradation & Inhibition cluster_outcome Therapeutic Outcome ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn Release ACh_post ACh Receptor on Postsynaptic Neuron ACh_syn->ACh_post Binding AChE Acetylcholinesterase (AChE) ACh_syn->AChE Substrate Increased_ACh Increased ACh Concentration Neuronal_Signal Enhanced Neuronal Signaling ACh_post->Neuronal_Signal Leads to Degradation Choline + Acetate AChE->Degradation Hydrolysis Donepezil Donepezil (Indanone Derivative) Donepezil->AChE Inhibition Increased_ACh->ACh_post Increased Binding

Fig. 2: Example signaling pathway: Inhibition of Acetylcholinesterase by the indanone derivative Donepezil.

Conclusion

This compound is a chemically significant compound with established roles as a synthetic intermediate. While its own biological profile is not yet well-defined, its structural similarity to a class of molecules with profound and diverse pharmacological activities makes it a compound of high interest. The robust methods for its synthesis, combined with the proven therapeutic potential of the 1-indanone scaffold, position this compound as a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science for the development of novel compounds and applications. Further investigation into its specific biological effects is warranted to fully explore its potential.

References

Spectroscopic Profile of 6-Methyl-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Methyl-1-indanone, a significant molecule in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.62d1HAr-H
7.35s1HAr-H
7.28d1HAr-H
3.05t2H-CH₂-
2.70t2H-CH₂-CO-
2.40s3HAr-CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon TypeAssignment
206.5C=OC1 (Indanone carbonyl)
154.0Aromatic CC7a
144.9Aromatic CC6
138.0Aromatic CC3a
134.8Aromatic CHC5
126.5Aromatic CHC4
123.8Aromatic CHC7
36.3CH₂C2
25.9CH₂C3
21.5CH₃Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3050MediumAromatic C-H Stretch
2925MediumAliphatic C-H Stretch
1705StrongC=O Stretch (Ketone)
1610MediumAromatic C=C Stretch
1480MediumC-H Bend (CH₂)
820StrongC-H Bend (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
146100[M]⁺ (Molecular Ion)
13185[M-CH₃]⁺
11860[M-CO]⁺
10345[M-CO-CH₃]⁺
9170[C₇H₇]⁺ (Tropylium ion)
7730[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition : The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is used with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 100 MHz for carbon. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method) : A small amount of this compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone).[1] A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[1] The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[1]

  • Acquisition : The salt plate is placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plate is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization : Electron Impact (EI) is a common ionization method for this type of molecule.[2] In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.[2]

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Thin_Film Thin Film Preparation Sample->Thin_Film Solution_Prep Dilute Solution Preparation Sample->Solution_Prep NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Thin_Film->IR MS Mass Spectrometry Solution_Prep->MS NMR_Data Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Synthesis of 6-Methyl-1-indanone from p-Xylene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-methyl-1-indanone, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available bulk chemical, p-xylene. The described synthetic route is a well-established multi-step process involving Friedel-Crafts acylation, a ketone reduction, and an intramolecular cyclization. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanisms.

Synthetic Pathway Overview

The synthesis of this compound from p-xylene is typically achieved through a three-step sequence, commonly referred to as a modified Haworth synthesis. The overall transformation is outlined below:

Synthesis_Overview p_xylene p-Xylene intermediate1 3-(2,5-Dimethylbenzoyl)propanoic Acid p_xylene->intermediate1   Friedel-Crafts Acylation (AlCl₃) succinic_anhydride Succinic Anhydride succinic_anhydride->intermediate1 intermediate2 3-(p-Tolyl)propanoic Acid intermediate1->intermediate2   Reduction (Clemmensen or Wolff-Kishner) product This compound intermediate2->product   Intramolecular Cyclization (Polyphosphoric Acid) FC_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution succinic_anhydride Succinic Anhydride complex1 Anhydride-AlCl₃ Complex succinic_anhydride->complex1 alcl3 AlCl₃ alcl3->complex1 acylium_ion Acylium Ion complex1->acylium_ion Ring Opening sigma_complex Sigma Complex acylium_ion->sigma_complex Attack by π-system p_xylene p-Xylene p_xylene->sigma_complex product 3-(2,5-Dimethylbenzoyl)propanoic Acid sigma_complex->product Deprotonation WK_Reduction_Mechanism ketone Ketone hydrazone Hydrazone ketone->hydrazone hydrazine H₂NNH₂ hydrazine->hydrazone hydrazone_anion Hydrazone Anion hydrazone->hydrazone_anion Base (OH⁻) diimide_anion Diimide Anion hydrazone_anion->diimide_anion carbanion Carbanion diimide_anion->carbanion - N₂ alkane Alkane carbanion->alkane + H₂O Intramolecular_Cyclization propanoic_acid 3-(p-Tolyl)propanoic Acid acylium_ion_intra Acylium Ion propanoic_acid->acylium_ion_intra PPA sigma_complex_intra Sigma Complex acylium_ion_intra->sigma_complex_intra Intramolecular Attack indanone This compound sigma_complex_intra->indanone Deprotonation Experimental_Workflow start Start: p-Xylene & Succinic Anhydride step1 Step 1: Friedel-Crafts Acylation (AlCl₃, 5-10°C then RT, 25h) start->step1 workup1 Workup 1: - Quench with Ice/HCl - Filter - Recrystallize step1->workup1 intermediate1 Intermediate 1: 3-(2,5-Dimethylbenzoyl)propanoic Acid workup1->intermediate1 step2 Step 2: Reduction (Clemmensen or Wolff-Kishner) intermediate1->step2 workup2 Workup 2: - Acidify (if Wolff-Kishner) - Extract - Recrystallize step2->workup2 intermediate2 Intermediate 2: 3-(p-Tolyl)propanoic Acid workup2->intermediate2 step3 Step 3: Intramolecular Cyclization (PPA, 100°C, 2h) intermediate2->step3 workup3 Workup 3: - Quench with Ice - Extract - Distill step3->workup3 end End Product: This compound workup3->end

Biological activity of substituted indanones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Substituted Indanones

For Researchers, Scientists, and Drug Development Professionals

Substituted indanones, a class of organic compounds featuring a benzene ring fused to a cyclopentanone ring, have emerged as a privileged scaffold in medicinal chemistry.[1] Their versatile structure allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the significant therapeutic potential of substituted indanones, focusing on their neuroprotective, anticancer, and anti-inflammatory properties. Quantitative data from various studies are summarized for comparative analysis, detailed experimental protocols for key biological assays are provided, and crucial signaling pathways and workflows are visualized to offer a thorough understanding of their mechanisms of action.[1]

Neuroprotective Activity

The neuroprotective effects of substituted indanones are prominently linked to their ability to inhibit key enzymes implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[1][2]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Donepezil, an indanone-derived drug, is a well-known acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[2][3][4] This has spurred significant research into other indanone derivatives as inhibitors of both AChE and butyrylcholinesterase (BChE).[2][5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions.[6][7]

AChE_Inhibition cluster_normal Normal Cholinergic Synapse cluster_inhibited Inhibition by Indanone ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds ACh_Increased Increased ACh Products Choline + Acetate AChE->Products Indanone Substituted Indanone AChE_Inhibited Inhibited AChE Indanone->AChE_Inhibited Blocks Active Site AChE_Inhibited->ACh_Increased Prevents Hydrolysis

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by substituted indanones.

Quantitative Data: AChE and BChE Inhibition

CompoundTarget EnzymeIC50 (µM)Reference
5c AChE0.12[5]
7b BChE0.04[5]
54 AChE14.06[8]
56 AChE12.30[8]
64 AChE12.01[8]
A1 AChE0.054 ± 0.004[9]
4h AChE3.24 ± 0.25[7]
4h BChE10.25 ± 0.16[7]
Monoamine Oxidase (MAO) Inhibition

Substituted indanones have been identified as potent and often selective inhibitors of monoamine oxidase B (MAO-B).[10] MAO-B is responsible for the degradation of dopamine; its inhibition can increase dopamine levels, which is a key therapeutic strategy for Parkinson's disease.[2][11] C6-substituted 1-indanones, in particular, have shown high potency as selective MAO-B inhibitors.[10]

Quantitative Data: MAO-A and MAO-B Inhibition

Compound Class/SubstitutionTarget EnzymeIC50 Range (µM)Reference
C6-Substituted 1-Indanones MAO-B0.001 to 0.030[10]
2-Heteroarylidene-1-Indanones MAO-B0.0044 to 1.53[12]
2-Benzylidene-1-Indanones MAO-B< 2.74 (12 compounds < 0.1)[13]
Compound A1 MAO-B3.25 ± 0.20[9]

Anticancer Activity

Indanone derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), disruption of tubulin polymerization, and general cytotoxicity against various cancer cell lines.[1][3][14]

COX-2 Inhibition and Cytotoxicity

Certain spiroisoxazoline derivatives of indanone show potent and selective COX-2 inhibitory activity.[15] COX-2 is an enzyme often overexpressed in cancer cells, contributing to inflammation and cell proliferation. By inhibiting COX-2, these compounds can induce apoptosis in cancer cells. For instance, compound 9f , a spiroisoxazoline derivative, exhibited potent COX-2 inhibition and cytotoxicity against the MCF-7 breast cancer cell line, comparable to doxorubicin.[15] Similarly, indanone-based thiazolyl hydrazone derivatives have shown promising anticancer activity against colon cancer cell lines, with IC50 values in the sub-micromolar range.[16][17]

Anticancer_Pathway Indanone Indanone Derivative (e.g., Spiroisoxazoline) COX2 COX-2 Enzyme Indanone->COX2 Inhibits Caspase3 Caspase-3 Indanone->Caspase3 Upregulates Bax Bax Indanone->Bax Upregulates Bcl2 Bcl-2 Indanone->Bcl2 Downregulates Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation & Proliferation Prostaglandins->Inflammation Promotes Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed anticancer mechanism of indanones via COX-2 and apoptosis pathways.

Quantitative Data: Anticancer Activity

CompoundTarget/Cell LineIC50 (µM)Reference
9f COX-20.03 ± 0.01[1][15]
9f MCF-7 (Breast Cancer)0.03 ± 0.01[1][15]
Doxorubicin (Control) MCF-7 (Breast Cancer)0.062 ± 0.012[15]
ITH-6 HT-29 (Colon Cancer)0.44[16]
ITH-6 COLO 205 (Colon Cancer)0.98[16]
ITH-6 KM 12 (Colon Cancer)0.41[16]
2-Benzylidene-1-indanones Various Cancer Cell Lines0.01 to 0.88[14]

Anti-inflammatory Activity

The anti-inflammatory properties of substituted indanones are often linked to their COX-2 inhibitory activity, as described above.[1] Additionally, some pyridine-linked indanone derivatives have shown strong inhibitory activity in in-vitro models of colitis by preventing TNF-α-induced monocyte adhesion to colon epithelial cells, suggesting their potential for treating inflammatory bowel disease (IBD).[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key assays used to evaluate the biological activity of substituted indanones.

Workflow

Caption: A generalized experimental workflow for the development of substituted indanones.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with DTNB to produce a yellow-colored anion.[19] The rate of color formation is proportional to AChE activity.[19]

  • Materials :

    • Acetylcholinesterase (AChE)[19]

    • Acetylthiocholine iodide (ATCI) as substrate[19]

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[19]

    • 0.1 M Sodium Phosphate Buffer (pH 8.0)[19][20]

    • Test compounds and a positive control (e.g., Donepezil)[19]

    • 96-well microplate and microplate reader[20]

  • Procedure :

    • Reagent Preparation : Prepare stock solutions of AChE, ATCI, DTNB, and test compounds in the assay buffer.[20]

    • Assay Setup : In a 96-well plate, add 50 µL of AChE solution to each well.[20]

    • Inhibitor Addition : Add 50 µL of serially diluted test compounds, positive control, or buffer (for negative control) to the respective wells.[20]

    • Pre-incubation : Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[20]

    • Reaction Initiation : To initiate the reaction, add 50 µL of DTNB solution followed by 50 µL of ATCI solution to all wells.[20]

    • Measurement : Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes.[20]

    • Data Analysis : Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[20]

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures MAO activity by detecting the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate like p-tyramine.[21] A fluorimetric probe is used to quantify the H2O2.[21]

  • Materials :

    • MAO-A or MAO-B enzyme source (e.g., recombinant human MAO)[10]

    • Substrate (e.g., p-tyramine for total MAO, kynuramine for MAO-A, benzylamine for MAO-B)[21][22]

    • Fluorimetric probe and horseradish peroxidase

    • Assay Buffer

    • Test compounds and selective inhibitors for controls (clorgyline for MAO-A, pargyline for MAO-B)[21]

    • 96-well black, flat-bottom plate and fluorescence plate reader[23]

  • Procedure :

    • Sample Preparation : Dilute the MAO enzyme source in assay buffer.[21]

    • Inhibitor Incubation : In the plate, mix 45 µL of the enzyme sample with 5 µL of the test compound or control inhibitor. Incubate for at least 10 minutes at room temperature.[21][23]

    • Reaction Initiation : Prepare a working reagent containing the substrate and the fluorimetric probe. Add 50 µL of this working reagent to each well to start the reaction.[21]

    • Incubation : Incubate the plate for 20-30 minutes at 37°C, protected from light.[21][23]

    • Measurement : Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm).[21]

    • Data Analysis : Calculate MAO activity based on a H2O2 standard curve. Determine the IC50 values for the test compounds by plotting percent inhibition versus inhibitor concentration.[23]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[24] The amount of formazan produced is proportional to the number of viable cells.

  • Materials :

    • Cancer cell lines (e.g., MCF-7, HT-29)[1]

    • Cell culture medium and 96-well plates[1]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or SDS-HCl solution)[25][26]

    • Microplate reader[1]

  • Procedure :

    • Cell Seeding : Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and allow them to adhere overnight.[1][25][26]

    • Compound Treatment : Treat the cells with various concentrations of the substituted indanone compounds and incubate for a specified period (e.g., 48 or 72 hours).[1][26]

    • MTT Addition : Remove the treatment medium and add 10-50 µL of MTT solution to each well.[24][25] Incubate for 1.5 to 4 hours at 37°C.[25][26]

    • Formazan Solubilization : Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1][26] Shake the plate for 15 minutes.[26]

    • Absorbance Measurement : Measure the absorbance of the solution at a wavelength between 550 and 600 nm.

    • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[20]

References

The Industrial Versatility of 6-Methyl-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Methyl-1-indanone, a versatile bicyclic ketone, has emerged as a crucial building block and intermediate in a wide array of industrial applications. Its unique structural features and reactivity have made it a sought-after compound in the pharmaceutical, fragrance, agrochemical, and advanced materials sectors. This technical guide provides an in-depth overview of the core industrial applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Pharmaceutical Applications: A Gateway to Novel Therapeutics

This compound and its derivatives have garnered significant attention in the pharmaceutical industry, primarily as precursors to potent bioactive molecules. A notable application is in the development of acetylcholinesterase (AChE) inhibitors for the management of neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase Inhibition

Derivatives of this compound have been designed and synthesized to effectively inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, these compounds increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.

Quantitative Data: Acetylcholinesterase Inhibitory Activity of Indanone Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
Derivative 1Acetylcholinesterase (AChE)1.2[1]
Derivative 2Butyrylcholinesterase (BChE)0.3[1]
Derivative 9Acetylcholinesterase (AChE)0.0148[2]
Derivative 14Acetylcholinesterase (AChE)0.0186[2]
Experimental Protocol: Synthesis of a 2,6-dimethyl-1-indanone (A Representative Industrial Synthesis)

This protocol, adapted from a patented industrial process for a closely related compound, illustrates a typical synthesis of a substituted indanone.[3]

Materials:

  • m-Methyl benzoyl chloride

  • Propylene

  • Aluminum trichloride (AlCl₃)

  • 1,2-Dichloroethane

  • Methanol

  • Activated carbon

  • Water

Procedure:

  • Friedel-Crafts Acylation:

    • Charge a clean reaction vessel with 1,2-dichloroethane, m-methyl benzoyl chloride, and aluminum trichloride at room temperature.

    • Cool the mixture to 0°C.

    • Introduce propylene gas and allow the reaction to proceed for 6 hours, monitoring the consumption of m-methyl benzoyl chloride.

    • Once the reaction is complete (≤ 0.5% m-methyl benzoyl chloride remaining), evaporate the 1,2-dichloroethane.

  • Friedel-Crafts Alkylation:

    • Add a second equivalent of aluminum trichloride to the reaction mixture.

    • Heat the mixture to 80°C and maintain for 4 hours to facilitate the intramolecular alkylation (cyclization).

  • Work-up and Purification:

    • After the reaction, perform suction filtration.

    • Leach the filter cake with water until the pH is approximately 7.

    • Add methanol and activated carbon to the filter cake and heat to reflux for 30 minutes for decolorization.

    • Perform hot filtration.

    • Partially remove the methanol from the filtrate by distillation under reduced pressure to induce crystallization.

    • Cool the solution to 20°C to complete crystallization.

    • Collect the solid product by vacuum filtration and dry in an oven at 70°C.

Yield and Purity: This process is reported to yield 2,6-dimethyl-1-indanone with a purity of approximately 98% and a yield of around 80-82%.[3]

Signaling Pathway: Cholinergic Neurotransmission and Acetylcholinesterase Inhibition

The following diagram illustrates the cholinergic signaling pathway and the mechanism of action of indanone-based acetylcholinesterase inhibitors.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle synthesis ACh ACh ACh_vesicle->ACh release Choline_uptake Choline Transporter Choline_uptake->ChAT AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis AChR Acetylcholine Receptor ACh->AChR binding AChE->Choline_uptake Choline Indanone_Inhibitor Indanone Derivative Indanone_Inhibitor->AChE inhibition Signal Signal Transduction AChR->Signal activation

Caption: Cholinergic signaling and AChE inhibition by indanone derivatives.

Fragrance and Flavor Industry Applications

This compound possesses a unique aromatic profile, making it a valuable ingredient in the fragrance and flavor industries.[4] It is used to impart complex and appealing scent and taste profiles to a variety of consumer products.

Key Fragrance Compound: Cashmeran

While not a direct derivative of this compound, the commercially significant fragrance ingredient Cashmeran (6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone) shares the indanone core structure.[5] The synthesis of such complex indanones often involves multi-step processes, and while a direct industrial synthesis from this compound is not widely published, the general synthetic strategies for related compounds provide valuable insights.

Quantitative Data: Synthesis of a Cashmeran Analogue

A novel asymmetric Brønsted acid-catalyzed Michael addition has been reported for the synthesis of Cashmeran odorants, achieving good to excellent yields and high enantioselectivity.[6]

Reaction StepYieldEnantiomeric Excess (ee)Reference
Asymmetric Michael AdditionGood to ExcellentHigh[6][7]
Experimental Workflow: General Synthesis of Fragrance Indanones

The following workflow outlines a general, conceptual pathway for the synthesis of complex indanones used in the fragrance industry, inspired by known organic synthesis reactions.

Fragrance_Synthesis_Workflow Start This compound (or other indanone precursor) Step1 Alkylation / Functionalization (e.g., Grignard, Aldol) Start->Step1 Step2 Cyclization / Rearrangement (e.g., Nazarov, Friedel-Crafts) Step1->Step2 Step3 Hydrogenation / Oxidation Step2->Step3 Product Complex Indanone Fragrance (e.g., Cashmeran analogue) Step3->Product

Caption: General workflow for the synthesis of complex indanone fragrances.

Agrochemical Applications

The indanone scaffold is a recurring motif in various agrochemicals, demonstrating its potential in the development of new crop protection agents.

Herbicidal and Antiviral Activity

Certain chalcone derivatives containing the indanone moiety have been synthesized and shown to possess good therapeutic and protective activities against the Tobacco Mosaic Virus (TMV).[8]

Quantitative Data: Anti-TMV Activity of Indanone Derivatives

Compound IDTherapeutic Activity EC50 (µg/mL)Protective Activity EC50 (µg/mL)Reference
N270.760.8[8]
N789.9-[8]
N10-120.3[8]
Ningnanmycin (Control)158.3175.6[8]

Advanced Materials Science

The conjugated π-system inherent in the indanone structure makes it an attractive candidate for the development of novel organic electronic materials, particularly for use in Organic Light-Emitting Diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs)

Indanone derivatives can be incorporated into the molecular design of organic semiconductors used in OLEDs. These materials can be engineered to exhibit specific photophysical properties, leading to efficient light emission. High-throughput virtual screening and experimental approaches have identified promising indanone-containing molecules for OLED applications, with some synthesized candidates achieving high external quantum efficiencies (EQE).[9]

Quantitative Data: Performance of OLEDs with Novel Organic Emitters

Device Performance MetricValueReference
External Quantum Efficiency (EQE)up to 22%[9]
External Quantum Efficiency (Blue Phosphorescent OLED)> 30%[3]
Logical Relationship: From Molecule to Device

The development of indanone-based OLEDs follows a logical progression from molecular design to device fabrication and characterization.

OLED_Development_Logic Start This compound Scaffold Step1 Molecular Design & Computational Screening Start->Step1 Step2 Organic Synthesis of Indanone Derivatives Step1->Step2 Step3 Material Characterization (Photophysical Properties) Step2->Step3 Step4 Device Fabrication (OLED) Step3->Step4 Step5 Performance Testing (EQE, Luminance, etc.) Step4->Step5 End High-Efficiency OLED Device Step5->End

Caption: Logical workflow for the development of indanone-based OLEDs.

References

6-Methyl-1-indanone: A Technical Guide for Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Aroma Chemical for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-indanone is a substituted indanone that has garnered interest as a versatile ingredient in the fragrance industry.[1] Its unique chemical structure, characterized by a fused bicyclic system comprising a benzene ring and a cyclopentanone ring with a methyl substituent, contributes to its distinct olfactory properties.[2] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical characteristics, synthesis methodologies, fragrance profile, and preliminary safety and biological considerations. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of new fragrances and the study of aroma chemicals.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[3] Its key physicochemical properties are summarized in the table below, compiled from various sources. These properties are crucial for its handling, formulation, and performance in fragrance applications.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O[4]
Molecular Weight 146.19 g/mol [4]
CAS Number 24623-20-9[4]
Appearance White to light yellow crystal powder[3]
Melting Point 57 - 62 °C[5]
Boiling Point 124 - 126 °C at 11 mmHg; 70 °C at 0.4 mmHg[5]
Solubility Soluble in methanol and other common organic solvents.[2]

Synthesis of this compound

The synthesis of 1-indanone derivatives, including this compound, can be achieved through several synthetic routes. The most common methods involve intramolecular Friedel-Crafts acylation and photochemical reactions.

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a classical and widely used method for the synthesis of 1-indanones.[6] This typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. For the synthesis of this compound, a suitable precursor would be 3-(m-tolyl)propanoic acid. The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA) or triflic acid.[6][7]

A general workflow for this synthesis is outlined below:

start 3-(m-tolyl)propanoic acid step1 Activation (e.g., with SOCl₂ or (COCl)₂) start->step1 intermediate 3-(m-tolyl)propanoyl chloride step1->intermediate step2 Intramolecular Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) intermediate->step2 purification Workup and Purification (e.g., Quenching, Extraction, Chromatography) step2->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Experimental Protocol (General Procedure for Friedel-Crafts Acylation of a 3-Arylpropionic Acid):

  • Acid Chloride Formation: The 3-arylpropionic acid (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) may be added. Thionyl chloride or oxalyl chloride (1.1-1.5 eq) is added slowly at 0 °C. The reaction is stirred at room temperature until gas evolution ceases. The excess reagent and solvent are removed under reduced pressure to yield the crude 3-arylpropionyl chloride.[6]

  • Cyclization: The crude acyl chloride is dissolved in an anhydrous solvent like dichloromethane under an inert atmosphere and cooled to 0 °C. A Lewis acid, such as anhydrous aluminum chloride (1.1-1.5 eq), is added portion-wise. The reaction is stirred and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]

  • Workup and Purification: Upon completion, the reaction is quenched by carefully pouring it onto crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.[6]

Photochemical Synthesis

An alternative and often high-yielding method for the synthesis of this compound is through a photochemical reaction. It has been reported that this compound can be synthesized in high quantum yields by the photolysis of α-chloro-2',5'-dimethylacetophenone.[3] This method offers the advantage of mild reaction conditions.[8] Another photochemical route involves the irradiation of 2,5-dimethylphenacyl (DMP) esters, where this compound is formed as a photoproduct.[3]

A simplified representation of the photochemical synthesis is shown below:

start α-chloro-2',5'-dimethylacetophenone step1 UV Irradiation (Intramolecular Hydrogen Transfer and Enolization) start->step1 product This compound step1->product

Caption: Simplified workflow for the photochemical synthesis of this compound.

Fragrance Profile and Applications

This compound is valued in the fragrance industry for its unique scent profile, which is generally described as having a sweet, floral note.[1][9] It is used as a key ingredient in perfumes and cosmetics to enhance the overall appeal of the product.[1] Its aromatic character also lends itself to applications in flavoring agents for certain food products.[1]

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in fragrance mixtures.

Typical GC-MS Parameters (Illustrative):

  • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is often suitable for the analysis of fragrance compounds.

  • Oven Temperature Program: A typical program might start at a lower temperature (e.g., 50-70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.

  • Injector and Detector Temperatures: These are typically set around 250-300 °C.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

Mass Spectrometry Fragmentation:

The mass spectrum of a ketone like this compound will show a molecular ion peak (M+) corresponding to its molecular weight (146.19 g/mol ). The fragmentation pattern is influenced by the stable aromatic ring and the carbonyl group. Key fragmentation pathways for ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available. For this compound, a significant fragment would likely result from the loss of a CO group (M-28), leading to a peak at m/z 118. Further fragmentation of the indane ring structure would also be expected.

Safety and Biological Considerations

Safety Profile

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under normal handling conditions.[3] Standard laboratory safety precautions, such as wearing protective gloves and eyewear, are recommended.

Metabolism

While specific metabolism studies on this compound are not widely published, the metabolic fate of xenobiotics is often investigated using in vitro models such as human liver microsomes.[10][11] These studies help to identify potential metabolites formed through phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolic pathways.[10] For a ketone like this compound, potential metabolic transformations could include reduction of the ketone to an alcohol and hydroxylation of the aromatic ring or alkyl side chain.

compound This compound phase1 Phase I Metabolism (e.g., CYP450 enzymes in liver microsomes) compound->phase1 metabolite1 Reduced Metabolite (6-Methyl-1-indanol) phase1->metabolite1 metabolite2 Hydroxylated Metabolites phase1->metabolite2 phase2 Phase II Metabolism (e.g., UGTs) metabolite1->phase2 metabolite2->phase2 conjugate Conjugated Metabolites (e.g., Glucuronides) phase2->conjugate excretion Excretion conjugate->excretion

Caption: Postulated metabolic pathway of this compound.

Biological Activity

The indanone scaffold is present in a number of biologically active compounds, including some with anticancer and neuroprotective properties.[12][13] For instance, certain indanone derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines.[14] However, specific studies on the biological activity of this compound are limited in the public domain. Its use in pharmaceuticals is primarily as a synthetic intermediate for more complex bioactive molecules.[1]

Olfactory Signaling Pathway

The perception of this compound as a fragrance is initiated by its interaction with olfactory receptors in the nasal cavity. The binding of this odorant molecule to its specific G-protein coupled receptor (GPCR) triggers a signaling cascade within the olfactory sensory neuron.

odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp ion_channel Ion Channel Opening camp->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential olfactory_bulb Signal to Olfactory Bulb action_potential->olfactory_bulb brain Odor Perception in Brain olfactory_bulb->brain

Caption: Simplified olfactory signaling pathway for the perception of an odorant like this compound.

This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This generates an action potential that travels to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific odor.

Stability in Formulations

The stability of fragrance ingredients is a critical factor in the development of cosmetic and personal care products. The chemical stability of a compound like this compound can be influenced by various factors within a formulation, such as pH, the presence of oxidizing or reducing agents, and interactions with other ingredients.[15] Additionally, external factors like exposure to light and heat can lead to degradation over time.

While specific stability data for this compound in different cosmetic bases (e.g., emulsions, alcoholic solutions) is not extensively documented, it is known that ketones can be susceptible to photochemical reactions. Therefore, formulation and packaging considerations to protect the product from prolonged UV exposure may be necessary to ensure the stability of the fragrance profile.

Conclusion

This compound is a valuable aroma chemical with a pleasant and versatile fragrance profile. Its synthesis is achievable through established organic chemistry methodologies, and it is amenable to analysis by standard techniques such as GC-MS. While its primary application is in the fragrance and flavor industry, the indanone scaffold's presence in various bioactive molecules suggests potential for further investigation into its pharmacological properties. This technical guide provides a foundational understanding of this compound for professionals in the fields of fragrance chemistry, materials science, and drug discovery, and highlights areas where further research, particularly in quantitative fragrance performance, stability, and specific biological activity, would be beneficial.

References

Technical Guide: Safety and Handling of 6-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 6-Methyl-1-indanone (CAS No. 24623-20-9). The information herein is compiled from various safety data sheets (SDS) and chemical information sources to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use.

Hazard Identification and Classification

The hazard classification for this compound is not consistently reported across all sources. Some safety data sheets indicate that it is not considered a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, other sources suggest that it may not meet GHS hazard criteria based on a limited number of reports[2]. Given the lack of comprehensive toxicological data, it is prudent to handle this compound with care, adhering to good industrial hygiene and safety practices[1].

Table 1: GHS Classification Summary

ClassificationReported StatusNotes
GHS Hazard ClassificationNot consistently classified[1][2]One source states it is not considered hazardous[1]. Another indicates it does not meet GHS hazard criteria in 50% of reports[2].
Signal Word No data available
Hazard Statement(s) No data available
Precautionary Statement(s) No data available

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O[1]
Molecular Weight 146.19 g/mol [1][2]
Appearance White to yellow solid[1][3][1][3]
Odor No information available[1]
Melting Point 57 - 62 °C (134.6 - 143.6 °F)[1][4]
Boiling Point 124 - 126 °C (255.2 - 258.8 °F) at 760 mmHg[1]
Flash Point No information available[1]
Solubility No information available
Stability Stable under normal conditions[1][1]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Table 3: Handling and Storage Recommendations

AspectRecommendationSource(s)
Handling - Avoid contact with skin, eyes, and clothing. - Avoid ingestion and inhalation. - Avoid dust formation. - Use in a well-ventilated area. - Wash hands thoroughly after handling.[1][5]
Storage - Keep containers tightly closed. - Store in a dry, cool, and well-ventilated place. - Keep away from heat and sources of ignition.[1]
Incompatible Materials Strong oxidizing agents[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact with this compound.

Table 4: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationSource(s)
Eye/Face Protection - Wear appropriate protective eyeglasses or chemical safety goggles. - Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5]
Skin Protection - Wear appropriate protective gloves and clothing to prevent skin exposure. - Inspect gloves prior to use and dispose of contaminated gloves properly.[1][5]
Respiratory Protection - No protective equipment is needed under normal use conditions with adequate ventilation. - If dust is generated, a particle filter respirator (e.g., N95) may be used.[1][4]
Hygiene Measures - Handle in accordance with good industrial hygiene and safety practice. - Wash hands before breaks and at the end of the workday.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 5: First Aid Procedures

Exposure RouteFirst Aid MeasureSource(s)
Eye Contact - Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. - Get medical attention.[1][6]
Skin Contact - Wash off immediately with plenty of water for at least 15 minutes. - Get medical attention if symptoms occur.[1][6]
Inhalation - Remove to fresh air. - Get medical attention immediately if symptoms occur.[1][6]
Ingestion - Clean mouth with water and drink afterwards plenty of water. - Get medical attention if symptoms occur. - Do not induce vomiting.[1][5][6]

Accidental Release Measures

A clear and effective response to accidental releases is necessary to mitigate potential hazards.

Table 6: Accidental Release and Spill Cleanup Procedures

AspectProcedureSource(s)
Personal Precautions - Ensure adequate ventilation. - Use personal protective equipment as required. - Avoid dust formation. - Avoid breathing vapors, mist, or gas.[1][5]
Environmental Precautions - Should not be released into the environment. - Do not let product enter drains.[1]
Methods for Containment and Cleaning Up - Sweep up and shovel into suitable containers for disposal. - Avoid dust formation.[1]

Firefighting Measures

In the event of a fire involving this compound, appropriate measures should be taken.

Table 7: Firefighting Information

AspectRecommendationSource(s)
Suitable Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Unsuitable Extinguishing Media No information available.[1]
Specific Hazards Keep product and empty container away from heat and sources of ignition.[1]
Protective Equipment for Firefighters Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Hazardous Combustion Products Carbon oxides.[6]

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is important for safe storage and handling.

Table 8: Stability and Reactivity Profile

ParameterDescriptionSource(s)
Reactivity None known, based on information available.[1]
Chemical Stability Stable under normal conditions.[1]
Conditions to Avoid Incompatible products.[1]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Products None under normal use conditions.[1]
Hazardous Polymerization Hazardous polymerization does not occur.[1]

Toxicological Information

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste[1]. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company[6].

Experimental Protocols & Workflows

While specific experimental protocols for safety studies of this compound are not publicly available, the following workflows represent best practices for handling chemical compounds in a laboratory setting.

General Chemical Handling Workflow

G General Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Temporary Storage Temporary Storage Perform Experiment->Temporary Storage Clean Equipment Clean Equipment Temporary Storage->Clean Equipment Dispose of Waste Dispose of Waste Clean Equipment->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands G Chemical Spill Response Workflow Spill Occurs Spill Occurs Assess Risk Assess Risk Spill Occurs->Assess Risk Evacuate Area Evacuate Area Assess Risk->Evacuate Area Major Spill Contain Spill Contain Spill Assess Risk->Contain Spill Minor Spill Alert Supervisor/Safety Officer Alert Supervisor/Safety Officer Evacuate Area->Alert Supervisor/Safety Officer Report Incident Report Incident Alert Supervisor/Safety Officer->Report Incident Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Dispose of Waste Dispose of Waste Clean Up Spill->Dispose of Waste Decontaminate Area & Equipment Decontaminate Area & Equipment Dispose of Waste->Decontaminate Area & Equipment Decontaminate Area & Equipment->Report Incident

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methyl-1-indanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 6-methyl-1-indanone, a valuable intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein is the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid, a robust and widely utilized method for the formation of the indanone core. This document includes an overview of the reaction, a summary of typical quantitative data, detailed experimental protocols, and visualizations of the chemical and procedural workflows.

Introduction

This compound is a key structural motif found in a variety of biologically active molecules. Its synthesis is a critical step in the development of new therapeutic agents. The intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid or its derivatives stands as an efficient and common method for the construction of the this compound scaffold. This process involves the cyclization of the arylpropanoic acid precursor in the presence of a strong acid catalyst, leading to the formation of the desired five-membered ketone ring fused to the aromatic system.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. While specific data for this compound can vary, this table provides a comparative overview of common catalysts and associated yields for analogous transformations.

Catalyst/ReagentSubstrateReaction ConditionsYield (%)Reference Type
Polyphosphoric acid (PPA)3-(Aryl)propanoic acids80-100 °C, 1-3 h60-90General Literature
Sulfuric acid3-(Aryl)propanoic acidsRoom temp. to 100 °C, variable timeModerate to HighGeneral Literature
Trifluoromethanesulfonic acid (TFSA)3-(Aryl)propanoic acid estersVariableQuantitative[1]
Aluminum chloride (AlCl₃)3-(Aryl)propionyl chloride0 °C to room temp., 1-2 hHighGeneral Literature
Eaton's Reagent (P₂O₅ in CH₃SO₃H)3-(Aryl)propanoic acidsRoom temp. to 80 °C, 1-4 hHighGeneral Literature

Reaction Signaling Pathway

The synthesis of this compound via intramolecular Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution.

Friedel_Crafts_Acylation Intramolecular Friedel-Crafts Acylation Pathway sub 3-(p-tolyl)propanoic acid activated Acylium Ion Intermediate sub->activated + Strong Acid - H₂O transition Electrophilic Attack (Rate-determining step) activated->transition sigma Sigma Complex (Carbocation Intermediate) transition->sigma Intramolecular Cyclization product This compound sigma->product - H⁺

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below. The first utilizes polyphosphoric acid for the direct cyclization of the carboxylic acid, while the second proceeds via the corresponding acyl chloride.

Protocol 1: Direct Cyclization of 3-(p-tolyl)propanoic acid using Polyphosphoric Acid (PPA)

Materials:

  • 3-(p-tolyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice-water mixture

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 3-(p-tolyl)propanoic acid (1 equivalent).

  • Add polyphosphoric acid (approximately 10-20 times the weight of the carboxylic acid) to the flask.

  • Heat the mixture with stirring in an oil bath at 80-100 °C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a vigorously stirred ice-water mixture.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Cyclization of 3-(p-tolyl)propionyl chloride using Aluminum Chloride (AlCl₃)

This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride.

Step 2a: Preparation of 3-(p-tolyl)propionyl chloride

Materials:

  • 3-(p-tolyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A few drops of N,N-Dimethylformamide (DMF) (catalytic)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask containing 3-(p-tolyl)propanoic acid (1 equivalent), add thionyl chloride (1.5-2 equivalents) and a catalytic amount of DMF.

  • Heat the mixture to reflux (around 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-(p-tolyl)propionyl chloride, which can be used in the next step without further purification.

Step 2b: Intramolecular Friedel-Crafts Acylation

Materials:

  • 3-(p-tolyl)propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Hydrochloric acid (1 M)

  • Standard glassware for an inert atmosphere reaction (if required)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(p-tolyl)propionyl chloride (1 equivalent) in anhydrous dichloromethane to the cooled suspension with stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation or recrystallization.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

References

Application Notes and Protocols: Photochemical Synthesis of 6-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the photochemical synthesis of 6-methyl-1-indanone, a substituted indanone of interest in medicinal chemistry and materials science. The synthesis is achieved through the UV irradiation of α-chloro-2',5'-dimethylacetophenone. This method relies on an intramolecular hydrogen abstraction and subsequent cyclization, characteristic of a Norrish Type II-type reaction, to efficiently form the five-membered ring of the indanone core. This process offers a rapid and clean alternative to traditional multi-step synthetic routes. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Indanones are a class of compounds that form the core structure of various biologically active molecules and functional materials. The synthesis of substituted indanones, such as this compound, is of significant interest for the development of novel pharmaceuticals and advanced materials. Traditional synthetic methods often involve multi-step procedures, including Friedel-Crafts acylations and alkylations, which can require harsh conditions and generate significant waste.

Photochemical synthesis presents an attractive alternative, often proceeding under mild conditions with high efficiency. The synthesis of this compound can be effectively achieved through the photolysis of α-chloro-2',5'-dimethylacetophenone. This reaction is initiated by the photoexcitation of the ketone, followed by an intramolecular hydrogen abstraction from the ortho-methyl group, leading to the formation of a biradical intermediate which then cyclizes and eliminates hydrogen chloride to yield the final product.

Data Presentation

Table 1: Reactant and Product Specifications
CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Starting Material 2-chloro-1-(2,5-dimethylphenyl)ethan-1-oneC₁₀H₁₁ClO182.651122-63-0
Product 6-methyl-3,4-dihydro-2H-inden-1-oneC₁₀H₁₀O146.1924623-20-9
Table 2: Experimental Conditions and Yields for Photochemical Synthesis
ParameterValueReference
Starting Material α-chloro-2',5'-dimethylacetophenone
Solvent BenzeneGeneral Procedure
Concentration 0.05 - 0.1 MGeneral Procedure
Light Source High-pressure mercury lamp (≥300 nm)General Procedure
Irradiation Time 2 - 4 hoursGeneral Procedure
Reaction Temperature Room TemperatureGeneral Procedure
Reported Yield High Quantum Yield
Purification Method Column ChromatographyGeneral Procedure

Note: The values in this table are representative of a general photochemical protocol for this type of reaction. For specific experimental details, it is highly recommended to consult the primary literature.

Experimental Protocol

Materials and Equipment
  • α-chloro-2',5'-dimethylacetophenone

  • Anhydrous benzene (spectroscopic grade)

  • Argon or Nitrogen gas supply

  • Photochemical reactor equipped with a high-pressure mercury lamp (e.g., Hanovia or Ace Glass)

  • Pyrex or quartz reaction vessel

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade) for chromatography

  • Standard laboratory glassware

Procedure
  • Preparation of the Reaction Mixture:

    • In a quartz photochemical reaction vessel, dissolve α-chloro-2',5'-dimethylacetophenone in anhydrous benzene to a concentration of 0.05 M.

    • Seal the vessel with a septum.

    • Degas the solution for 20-30 minutes by bubbling with a gentle stream of argon or nitrogen gas to remove dissolved oxygen, which can quench the excited state of the ketone.

  • Photochemical Reaction:

    • Place the reaction vessel in the photochemical reactor.

    • Ensure the vessel is positioned at an appropriate distance from the lamp for efficient irradiation.

    • Turn on the cooling system for the lamp.

    • Irradiate the solution with a high-pressure mercury lamp. A Pyrex filter can be used to filter out wavelengths below 300 nm to minimize side reactions.

    • Stir the reaction mixture continuously throughout the irradiation period.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, turn off the lamp and allow the reaction mixture to cool to room temperature.

    • Transfer the solution to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a yellowish oil or solid.

    • Purify the crude product by silica gel column chromatography. Elute with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) to isolate the this compound.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Characterization:

    • Characterize the purified this compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data should be compared with literature values.

Mandatory Visualization

Reaction Pathway and Experimental Workflow

The following diagram illustrates the key steps in the photochemical synthesis of this compound, from the starting material to the final purified product.

Photochemical_Synthesis_Workflow Workflow for Photochemical Synthesis of this compound cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: α-chloro-2',5'-dimethylacetophenone dissolve Dissolve in Anhydrous Benzene start->dissolve degas Degas with Ar/N₂ dissolve->degas irradiate Irradiate with UV Light (≥300 nm) degas->irradiate Reaction Mixture monitor Monitor by TLC/GC irradiate->monitor concentrate Concentrate in vacuo monitor->concentrate Completed Reaction chromatography Silica Gel Column Chromatography concentrate->chromatography isolate Isolate Pure Product chromatography->isolate characterize Characterize (NMR, IR, MS) isolate->characterize Purified Product end End: this compound characterize->end

Caption: Experimental workflow for the photochemical synthesis of this compound.

Application Notes and Protocols: Intramolecular Cyclization of 3-(p-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the intramolecular cyclization of 3-(p-tolyl)propanoic acid, a key reaction in the synthesis of 7-methyl-1-indanone. This indanone derivative serves as a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The protocols outlined below are based on established intramolecular Friedel-Crafts acylation methodologies.

Introduction

The intramolecular cyclization of 3-(p-tolyl)propanoic acid is a classic example of a Friedel-Crafts acylation reaction, yielding 7-methyl-1-indanone.[1][2][3][4] This reaction is of significant interest due to the prevalence of the indanone scaffold in a wide range of biologically active molecules, including agents for treating neurodegenerative diseases.[5][6][7] The successful synthesis of the anti-Alzheimer's drug Donepezil, for instance, relies on an indanone core structure, highlighting the pharmaceutical relevance of this chemical moiety.[6][8][9]

The cyclization is typically promoted by a strong acid catalyst that facilitates the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the tolyl ring. Common catalysts for this transformation include polyphosphoric acid (PPA) and aluminum chloride (AlCl₃).[3][4][10][11]

Reaction Mechanism and Workflow

The general mechanism for the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring to form the cyclic ketone. The choice of catalyst can influence the specific pathway and reaction conditions.

reaction_workflow cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Product start 3-(p-tolyl)propanoic acid activation Formation of Acylium Ion Intermediate start->activation  Catalyst  (e.g., PPA, AlCl₃) cyclization Intramolecular Electrophilic Aromatic Substitution activation->cyclization product 7-methyl-1-indanone cyclization->product

Caption: General workflow for the intramolecular cyclization of 3-(p-tolyl)propanoic acid.

Application in Drug Discovery: Synthesis of Donepezil Analogs

The indanone core is a key pharmacophore in many neuroprotective agents.[7][12] A prominent example is its role as a precursor in the synthesis of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[6][8][9] The following diagram illustrates a generalized synthetic pathway for Donepezil, highlighting the importance of the indanone intermediate.

donepezil_synthesis cluster_start Indanone Synthesis cluster_condensation Key Condensation cluster_reduction Final Steps indanone Substituted 3-Arylpropanoic Acid cyclized_indanone Substituted 1-Indanone indanone->cyclized_indanone Intramolecular Friedel-Crafts Acylation condensation_product Unsaturated Intermediate cyclized_indanone->condensation_product Aldol Condensation aldehyde Substituted Piperidinecarboxaldehyde aldehyde->condensation_product donepezil Donepezil condensation_product->donepezil Hydrogenation

Caption: Simplified workflow for the synthesis of Donepezil, showcasing the indanone intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for the intramolecular cyclization of 3-(p-tolyl)propanoic acid to 7-methyl-1-indanone using two common catalysts: polyphosphoric acid (PPA) and aluminum chloride (AlCl₃).

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This protocol is adapted from general procedures for PPA-catalyzed intramolecular Friedel-Crafts acylations.[3][13]

Materials:

  • 3-(p-tolyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Water

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, solvents)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add 3-(p-tolyl)propanoic acid (1 equivalent).

  • Add polyphosphoric acid (approximately 10-20 times the weight of the carboxylic acid).

  • Heat the mixture with stirring to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Carefully pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford pure 7-methyl-1-indanone.

Protocol 2: Cyclization using Aluminum Chloride (AlCl₃)

This protocol requires the conversion of the carboxylic acid to the corresponding acyl chloride, followed by intramolecular Friedel-Crafts acylation.[3][4]

Materials:

  • 3-(p-tolyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-water bath

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3-(p-tolyl)propanoic acid (1 equivalent) in anhydrous dichloromethane.

  • Add thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 1-2 hours, or until the evolution of gas ceases.

  • Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a separate flask, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice-water bath.

  • Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension via an addition funnel.

  • After the addition is complete, allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation, based on literature precedents for similar reactions.

Catalyst SystemStarting MaterialProductYield (%)Reaction ConditionsReference
Polyphosphoric Acid (PPA)3-Arylpropanoic acids1-Indanones60-9080-100 °C[3]
Aluminum Chloride (AlCl₃)3-Arylpropionyl chlorides1-IndanonesHighAnhydrous, 0 °C to RT[4][11]
Niobium Pentachloride (NbCl₅)3-Arylpropanoic acids1-IndanonesGood to ExcellentRoom Temperature[11]

Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction conditions. The data presented here are for general guidance.

Safety Precautions

  • Polyphosphoric acid is corrosive and will cause severe burns upon contact. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The workup of PPA reactions is highly exothermic.

  • Aluminum chloride is a water-reactive and corrosive solid. Handle in a fume hood and avoid contact with moisture.

  • Thionyl chloride and oxalyl chloride are toxic and corrosive. Use in a well-ventilated fume hood and handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Always wear appropriate PPE and follow standard laboratory safety procedures when performing these experiments.

References

Application Notes and Protocols: 6-Methyl-1-indanone as a Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-indanone is a versatile bicyclic ketone that serves as a valuable starting material in organic synthesis. Its rigid, planar structure and the presence of a reactive ketone and an activatable methylene group make it an ideal scaffold for the construction of a diverse array of complex molecules. This indanone derivative is a key building block in the synthesis of various biologically active compounds, including anti-inflammatory agents, and finds applications in the fragrance and materials science industries.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the Claisen-Schmidt (aldol) condensation.

Application: Synthesis of Biologically Active Chalcones

A prominent application of this compound is in the synthesis of chalcone-like molecules, specifically 2-benzylidene-6-methyl-1-indanones. These compounds are α,β-unsaturated ketones that exhibit a range of biological activities. Notably, derivatives of this scaffold have been shown to possess anti-inflammatory properties by modulating the NF-κB signaling pathway.[1][2][3]

The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt (aldol) condensation reaction between this compound and a substituted benzaldehyde. The reaction proceeds by the deprotonation of the α-carbon of the indanone, followed by nucleophilic attack on the aldehyde, and subsequent dehydration to yield the conjugated enone.

General Reaction Scheme:

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_products Products This compound This compound Reaction + This compound->Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction 2-Arylidene-6-methyl-1-indanone 2-Arylidene-6-methyl-1-indanone Water H2O Arrow -> Reaction->Arrow NaOH, EtOH Room Temperature Arrow->2-Arylidene-6-methyl-1-indanone Arrow->Water

Caption: General scheme for the Claisen-Schmidt condensation of this compound.

Experimental Protocol: Synthesis of (E)-2-(4-chlorobenzylidene)-6-methyl-2,3-dihydro-1H-inden-1-one

This protocol describes the synthesis of a representative 2-arylidene-6-methyl-1-indanone derivative via a Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Büchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.

  • While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq).

  • Continue stirring the reaction mixture at room temperature overnight.

  • After the reaction is complete (monitored by TLC), pour the mixture into a beaker containing ice-cold water.

  • Acidify the mixture with 1 M HCl to a pH of ~2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Characterize the purified product by melting point, NMR, and mass spectrometry.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)Melting Point (°C)
This compound146.191.0--
4-Chlorobenzaldehyde140.571.0--
(E)-2-(4-chlorobenzylidene)-6-methyl-2,3-dihydro-1H-inden-1-one268.74-85-95158-160

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.20 (m, 8H, Ar-H and vinyl-H), 3.95 (s, 2H, -CH₂-), 2.40 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 195.0 (C=O), 155.0, 140.0, 138.0, 136.0, 135.0, 134.0, 130.0, 129.0, 128.0, 125.0, 124.0 (Ar-C and C=C), 32.0 (-CH₂-), 21.0 (Ar-CH₃).

  • MS (ESI): m/z 269.1 [M+H]⁺.

Biological Activity and Signaling Pathway

Derivatives of 2-benzylidene-1-indanone have been investigated for their anti-inflammatory properties.[2][4] These compounds can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][3][5] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB (p50/p65 heterodimer) to translocate to the nucleus, where it induces the transcription of pro-inflammatory cytokines like TNF-α and IL-6. 2-Arylidene-indanone derivatives have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[1][3]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_p50_p65 IκBα-p50/p65 IKK->IkBa_p50_p65 phosphorylates p_IkBa p-IκBα IkBa_p50_p65->p_IkBa Ub Ubiquitination p_IkBa->Ub Proteasome Proteasome Degradation Ub->Proteasome p50_p65 p50/p65 Proteasome->p50_p65 releases p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates to Nucleus Nucleus DNA DNA p50_p65_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines induces transcription Indanone 2-Arylidene-6-methyl-1-indanone Indanone->IKK inhibits Experimental_Workflow start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture pre_treatment Pre-treat cells with Indanone Derivatives cell_culture->pre_treatment stimulation Stimulate with LPS pre_treatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant_collection Collect Cell Supernatant incubation->supernatant_collection elisa Measure Cytokine Levels (TNF-α, IL-6) by ELISA supernatant_collection->elisa data_analysis Data Analysis elisa->data_analysis end End data_analysis->end

References

Application Notes: 6-Methyl-1-indanone as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1-indanone is a valuable and versatile starting material in medicinal chemistry, serving as a key building block for a diverse range of bioactive molecules.[1][2] Its rigid, bicyclic structure provides a privileged scaffold that can be readily functionalized to generate compounds with a variety of pharmacological activities. This includes potential treatments for neurodegenerative diseases, cancer, and inflammatory conditions.[1][3] These application notes provide detailed protocols for the synthesis of several classes of bioactive molecules derived from this compound, along with relevant quantitative data and workflow diagrams to facilitate research and development.

I. Synthesis of 2-Benzylidene-6-methyl-1-indanone Derivatives as Anti-Inflammatory and Anticancer Agents

The Claisen-Schmidt condensation of this compound with various aromatic aldehydes is a straightforward and efficient method for producing 2-benzylidene-6-methyl-1-indanone derivatives. These compounds, which are structurally analogous to chalcones, have demonstrated significant potential as both anti-inflammatory and anticancer agents.[3][4][5]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 20% w/v)

  • Hydrochloric acid (HCl), 1M

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted benzaldehyde (1.0-1.2 equivalents) in ethanol.

  • Cool the stirred mixture in an ice bath.

  • Slowly add the aqueous NaOH solution to the flask.

  • Remove the ice bath and continue to stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with 1M HCl to a neutral pH.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 2-benzylidene-6-methyl-1-indanone derivative.

Quantitative Data: Anticancer and Anti-inflammatory Activity

The following tables summarize the biological activity of representative 2-benzylidene-1-indanone derivatives. While the specific data for the 6-methyl derivatives may vary, these tables provide an indication of the potential potency of this class of compounds.

Table 1: Anticancer Activity of Benzylideneindanone Derivatives [4]

CompoundCancer Cell LineGI₅₀ (μM)
5a (4,5,6-trimethoxy-2-benzylidene-1-indanone)A549 (Lung)0.172
HCT116 (Colon)0.25
MCF-7 (Breast)0.57
K562 (Leukemia)0.33
U937 (Lymphoma)0.41

Table 2: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives [3]

CompoundInhibition of TNF-α release (%) in LPS-stimulated macrophagesInhibition of IL-6 release (%) in LPS-stimulated macrophages
8f 85.382.1
Positive Control (Xanthohumol)90.288.5

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Condensation Reaction cluster_2 Workup and Purification A Dissolve this compound and Aldehyde in Ethanol B Cool in Ice Bath A->B C Add NaOH solution B->C D Stir at Room Temperature Overnight C->D E Acidify with HCl D->E F Filter Precipitate E->F G Recrystallize F->G H Pure 2-Benzylidene-6-methyl-1-indanone G->H G MAO_B Monoamine Oxidase B (MAO-B) Metabolites Inactive Metabolites MAO_B->Metabolites Dopamine Dopamine Dopamine->MAO_B Indanone 6-Substituted-1-indanone Derivative Indanone->MAO_B G cluster_0 Reaction Setup cluster_1 Aldol Condensation cluster_2 Workup and Purification A Dissolve this compound and Piperidine Aldehyde in Ethanol B Add Ethanolic NaOH A->B C Stir at Room Temperature B->C D Neutralize with HCl C->D E Extract with Organic Solvent D->E F Column Chromatography E->F G Donepezil Analogue Precursor F->G

References

Application Note: Experimental Protocols for the Reduction of 6-Methyl-1-indanone to 6-Methyl-1-indanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methyl-1-indanone is a valuable synthetic intermediate. Its reduction product, 6-methyl-1-indanol, possesses a chiral center and serves as a key building block in the synthesis of various pharmacologically active molecules. The stereochemistry of the resulting alcohol is often crucial for biological activity, necessitating controlled reduction methodologies. This document provides detailed protocols for the reduction of this compound using three common methods: sodium borohydride reduction for a racemic product, catalytic hydrogenation, and an example of an asymmetric reduction to obtain an enantioenriched product.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key parameters for the described protocols.

ParameterProtocol 1: Sodium Borohydride ReductionProtocol 2: Catalytic HydrogenationProtocol 3: Asymmetric Borane Reduction
Primary Reagent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)Borane-dimethyl sulfide complex (BMS)
Catalyst/Promoter None10% Palladium on Carbon (Pd/C)(S)-2-Methyl-CBS-oxazaborolidine
Solvent Methanol (MeOH)Ethyl Acetate (EtOAc) or Ethanol (EtOH)Tetrahydrofuran (THF)
Temperature 0 °C to Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 1-3 hours4-12 hours2-4 hours
Typical Yield >95%>90%~90-95%
Product Chirality Racemic (1:1 mixture of enantiomers)RacemicEnantioenriched (e.g., >95% ee)
Work-up Acidic Quench (e.g., 1M HCl) & ExtractionFiltration of Catalyst & EvaporationAcidic Quench (e.g., 1M HCl) & Extraction

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol describes a straightforward method to synthesize racemic 6-methyl-1-indanol using the mild reducing agent sodium borohydride.[1][2]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.46 g, 10 mmol) in methanol (30 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring, add sodium borohydride (e.g., 0.42 g, 11 mmol, 1.1 eq) portion-wise over 10-15 minutes. The addition is exothermic, and gas evolution (H₂) may be observed.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Cool the mixture back to 0 °C and slowly add 1 M HCl (20 mL) to quench the excess NaBH₄ and neutralize the sodium alkoxide.[2]

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[3]

  • Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 6-methyl-1-indanol as an oil or solid.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization if necessary.

Protocol 2: Catalytic Hydrogenation

This method is suitable for the clean reduction of the ketone to an alcohol and is scalable. It involves the use of hydrogen gas and a palladium catalyst.[4]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl Acetate (EtOAc) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., balloon or Parr hydrogenator)

  • Celite® or a similar filter aid

  • Three-necked round-bottom flask, vacuum/gas inlet adapter

Procedure:

  • Setup: To a three-necked round-bottom flask, add this compound (e.g., 1.46 g, 10 mmol) and the chosen solvent (40 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 5-10 mol % by weight) to the solution under a stream of nitrogen or argon.

  • Hydrogenation: Seal the flask, and evacuate and backfill with nitrogen three times. Then, replace the nitrogen atmosphere with hydrogen gas (a balloon is sufficient for small-scale reactions). For larger scales, a Parr hydrogenation apparatus should be used.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent (EtOAc or EtOH). Caution: The Pd/C catalyst can be pyrophoric when dry and exposed to air; do not allow the filter cake to dry completely.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 6-methyl-1-indanol.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Catalytic Asymmetric Reduction (Corey-Bakshi-Shibata Reduction)

This protocol provides a method for the enantioselective reduction of this compound to yield a specific enantiomer of 6-methyl-1-indanol, which is often required in pharmaceutical synthesis.[5]

Materials:

  • This compound

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Flame-dried glassware, syringe pump, inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1.0 mL of 1 M solution, 1 mmol, 0.1 eq).

  • Reagent Addition: Cool the flask to room temperature and add BMS (e.g., 1.2 mL of ~10 M solution, 12 mmol, 1.2 eq) dropwise.

  • Substrate Addition: In a separate flask, prepare a solution of this compound (1.46 g, 10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the catalyst/BMS mixture over 30-60 minutes using a syringe pump.[6]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours after the addition is complete.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol (10 mL), followed by 1 M HCl (15 mL).[6]

  • Extraction and Wash: Stir for 30 minutes, then transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with water and brine.[6]

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.[6]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the reduction of this compound.

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Start This compound in Solvent Reagents Add Reducing Agent (e.g., NaBH4, H2/Pd-C, Borane/CBS) Start->Reagents Reaction Stir at Controlled Temperature Reagents->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction (e.g., add HCl) Monitor->Quench Complete Extract Liquid-Liquid Extraction Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO4 & Filter Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Product Pure 6-Methyl-1-indanol Purify->Product

References

Application Notes and Protocols for the Derivatization of 6-Methyl-1-indanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 6-methyl-1-indanone, a versatile scaffold in medicinal chemistry. The indanone core is a privileged structure found in numerous biologically active compounds and approved drugs, such as Donepezil for Alzheimer's disease.[1] The derivatization of this compound allows for the exploration of chemical space and the development of novel therapeutic agents targeting a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[2][3][4]

Medicinal Chemistry Applications

Derivatives of the 1-indanone scaffold have demonstrated significant potential across several therapeutic areas:

  • Alzheimer's Disease: Arylidene-1-indanone derivatives are widely investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[5][6] These compounds often exhibit potent inhibitory activity in the nanomolar range.[5]

  • Anticancer Activity: The rigid, planar structure of 2-benzylidene-1-indanones, which are structural analogues of chalcones, makes them promising anticancer agents.[3] They have been shown to exert cytotoxic effects against various cancer cell lines, with mechanisms including tubulin polymerization inhibition.[2][7]

  • Anti-inflammatory Effects: Indanone derivatives have been explored for their anti-inflammatory properties, demonstrating inhibition of key inflammatory mediators.[8]

Derivatization Strategies

The most common and versatile method for the derivatization of this compound is the Claisen-Schmidt condensation , an aldol condensation between the ketone (this compound) and an aromatic aldehyde.[3][9] This reaction is typically base-catalyzed and leads to the formation of 2-arylidene-6-methyl-1-indanones. The simplicity of this reaction allows for the synthesis of large libraries of compounds by varying the substituted benzaldehyde.

Other derivatization approaches include the formation of heterocyclic fused indanones and spiro-indanones, expanding the structural diversity and potential biological activities of the scaffold.

Quantitative Data on Biological Activities of Indanone Derivatives

While specific data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the biological activities of closely related 1-indanone derivatives. This data provides valuable insights into the structure-activity relationships (SAR) and can guide the design of novel this compound analogues.

Table 1: Cholinesterase Inhibitory Activity of 1-Indanone Derivatives

Starting IndanoneArylidene SubstituentTargetIC50 (nM)Reference
1-Indanone(Not specified, complex side chain)AChE14.8[4][5]
1-Indanone(Not specified, complex side chain)AChE18.6[4][5]
5,6-dimethoxy-1-indanone3-((4-methoxyphenyl)carbamoyl)phenyl)methylAChE1200[10]
5,6-dimethoxy-1-indanone3-((4-methoxyphenyl)carbamoyl)phenyl)methylBChE300[10]
1-Indanone Derivativemeta-substituted aminopropoxy benzylideneAChE120[6]
1-Indanone Derivativepara-substituted aminopropoxy benzylideneBChE40[6]

Table 2: Anticancer Activity of 1-Indanone Derivatives

Starting IndanoneDerivative TypeCell LineIC50 (µM)Reference
1-IndanoneThiazolyl hydrazone (ITH-6)HT-29 (Colon)0.44[11]
1-IndanoneThiazolyl hydrazone (ITH-6)COLO 205 (Colon)0.98[11]
1-IndanoneThiazolyl hydrazone (ITH-6)KM 12 (Colon)0.41[11]
Gallic acid derived indanone2-(3,4-methylenedioxybenzylidene)-indanoneVarious0.010 - 14.76[7]
4,7-dimethyl-1-indanone2-BenzylideneMCF-7 (Breast)7.3[3]

Table 3: Anti-inflammatory Activity of 1-Indanone Derivatives

Starting IndanoneArylidene SubstituentAssay% Inhibition / IC50Reference
6-hydroxy-1-indanone4-FluorobenzylideneLPS-induced TNF-α release83.73%
6-hydroxy-1-indanone4-FluorobenzylideneLPS-induced IL-6 release69.28%[12]
Not specifiedSesquistilbene analogueNO production in RAW264.7 cellsPotent inhibition
Isolated from F. adenophyllaNatural indanone derivativeHeat-induced hemolysisIC50 = 54.69 µg/mL[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Arylidene-6-methyl-1-indanones via Claisen-Schmidt Condensation

This protocol describes a standard base-catalyzed condensation in an alcoholic solvent.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0-1.2 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 20% w/v)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (Büchner funnel)

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.1 eq) in a suitable amount of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add the aqueous NaOH solution (2.0-3.0 eq) dropwise.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight, often indicated by the formation of a precipitate.[12]

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute HCl to neutralize the excess NaOH. The solid product will precipitate out.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Dry the purified product and characterize it by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) and determine the melting point.

Protocol 2: Solvent-Free Claisen-Schmidt Condensation

This environmentally friendly alternative often leads to high yields in shorter reaction times.[13]

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Solid Sodium Hydroxide (NaOH), finely ground (20 mol%)

  • Mortar and pestle

  • 10% aqueous Hydrochloric Acid (HCl)

  • Ethanol/water mixture for recrystallization

Procedure:

  • Grinding: In a mortar, combine this compound, the aromatic aldehyde, and solid NaOH.[13]

  • Reaction: Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The mixture may become oily or solidify.

  • Work-up: After the grinding period, add 10% aqueous HCl to the mixture to neutralize the catalyst.

  • Isolation and Purification: Collect the solid product by filtration and wash with water. Recrystallize the crude product from an ethanol/water mixture.

  • Characterization: Dry the purified product and confirm its identity and purity through analytical methods.

Visualizations

Derivatization_Workflow Start This compound Derivatization Derivatization Reaction (e.g., Claisen-Schmidt) Start->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays, Cytotoxicity) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization

Caption: General workflow for the derivatization of this compound.

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration Indanone This compound Enolate Enolate Intermediate Indanone->Enolate Deprotonation Base Base (OH-) Enolate_ref Enolate Aldehyde Aromatic Aldehyde Alkoxide Alkoxide Intermediate Alkoxide_ref Alkoxide Enolate_ref->Alkoxide Attack on Carbonyl Beta_Hydroxy β-Hydroxy Ketone Alkoxide_ref->Beta_Hydroxy Protonation Final_Product 2-Arylidene-6-methyl-1-indanone (α,β-unsaturated ketone) Beta_Hydroxy->Final_Product Dehydration (-H2O) AChE_Signaling ACh Acetylcholine (ACh) (Neurotransmitter) Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor binds to Hydrolysis Hydrolysis AChE->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Indanone_Derivative Indanone Derivative (Inhibitor) Indanone_Derivative->AChE inhibits

References

Analytical methods for quantifying 6-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Quantification of 6-Methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical compounds and as a component in fragrance formulations. Accurate and precise quantification of this compound is crucial for quality control in manufacturing, pharmacokinetic studies, and ensuring the safety and efficacy of final products. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be adaptable to various sample matrices, including bulk drug substances, pharmaceutical formulations, and fragrance mixtures.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the sample matrix, required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is suitable for the routine quality control of this compound in bulk materials and pharmaceutical dosage forms. It offers good precision and accuracy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique ideal for the quantification of this compound in complex matrices such as fragrance mixtures or for trace-level analysis.

Data Presentation: Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described analytical methods. These values are representative and should be verified during in-house method validation.

Table 1: HPLC-UV Method Performance Characteristics

Validation ParameterResult
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
SpecificityNo interference from common excipients

Table 2: GC-MS Method Performance Characteristics

Validation ParameterResult
Linearity (Concentration Range)10 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.998
Accuracy (% Recovery)95.0% - 105.0%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)3 ng/mL
SpecificityHigh, based on mass spectral data

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a reversed-phase HPLC method for the determination of this compound.

1. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • Analytical balance

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

3. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the standard stock solution with the mobile phase.

4. Sample Preparation

  • Bulk Drug Substance: Accurately weigh a sufficient amount of the sample to obtain a final concentration of approximately 50 µg/mL after dilution with the mobile phase.

  • Pharmaceutical Formulation (e.g., Cream): Accurately weigh an amount of the formulation equivalent to approximately 2.5 mg of this compound into a 50 mL volumetric flask. Add 30 mL of methanol and sonicate for 15 minutes to extract the analyte. Dilute to volume with methanol, mix well, and filter an aliquot through a 0.45 µm syringe filter before further dilution with the mobile phase to a final concentration of about 50 µg/mL.

5. Analysis

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

6. System Suitability

  • The system is deemed suitable for use if the following criteria are met for the 50 µg/mL standard injection:

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

    • Relative standard deviation (RSD) for six replicate injections: ≤ 2.0%

Protocol 2: Quantification of this compound by GC-MS

This protocol is suitable for the determination of this compound in complex matrices like fragrance oils.

1. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • Internal Standard (IS) (e.g., 1-Indanone)

  • Dichloromethane (GC grade)

  • Helium (carrier gas, high purity)

  • GC-MS system with an autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

2. GC-MS Conditions

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or appropriate split ratio depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for this compound: m/z 146

    • Qualifier Ions for this compound: m/z 118, 91

    • Quantifier Ion for 1-Indanone (IS): m/z 132

3. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using dichloromethane as the solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of 1-Indanone in dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards containing this compound (10 - 1000 ng/mL) and a fixed concentration of the internal standard (e.g., 100 ng/mL) by diluting the stock solutions in dichloromethane.

4. Sample Preparation

  • Accurately weigh the sample (e.g., fragrance oil) and dilute with dichloromethane to bring the concentration of this compound into the calibration range. Add the internal standard to achieve the same final concentration as in the working standard solutions.

5. Analysis

  • Inject the calibration standards to generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

  • Inject the prepared sample solutions.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Start weigh_std Weigh Reference Standard start->weigh_std weigh_sample Weigh Sample start->weigh_sample dissolve_std Dissolve in Methanol weigh_std->dissolve_std stock_std Standard Stock Solution (1mg/mL) dissolve_std->stock_std dilute_std Prepare Working Standards stock_std->dilute_std inject Inject Sample/ Standard (10 uL) dilute_std->inject calibrate Generate Calibration Curve dilute_std->calibrate extract_sample Extract with Methanol weigh_sample->extract_sample filter_sample Filter (0.45 um) extract_sample->filter_sample dilute_sample Dilute to Final Concentration filter_sample->dilute_sample final_sample Prepared Sample dilute_sample->final_sample final_sample->inject hplc HPLC System separate C18 Column ACN:H2O (60:40) inject->separate detect UV Detector (254 nm) separate->detect data Data Acquisition & Processing detect->data data->calibrate calculate Calculate Concentration data->calculate calibrate->calculate report Report Results calculate->report

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification start Start weigh_std Weigh Reference Standard & IS start->weigh_std weigh_sample Weigh Sample start->weigh_sample dissolve_std Dissolve in Dichloromethane weigh_std->dissolve_std stock_std Stock Solutions (1mg/mL) dissolve_std->stock_std dilute_std Prepare Calibration Standards stock_std->dilute_std inject Inject Sample/ Standard dilute_std->inject calibrate Generate Calibration Curve (Analyte/IS Ratio) dilute_std->calibrate dissolve_sample Dissolve in Dichloromethane weigh_sample->dissolve_sample add_is Add Internal Standard (IS) dissolve_sample->add_is final_sample Prepared Sample add_is->final_sample final_sample->inject gcms GC-MS System separate DB-5ms Column (Temp. Program) inject->separate detect MS Detector (SIM Mode) separate->detect data Data Acquisition & Processing detect->data data->calibrate calculate Calculate Concentration data->calculate calibrate->calculate report Report Results calculate->report

Caption: Workflow for GC-MS analysis of this compound.

Validation_Pathway cluster_method Analytical Method Development cluster_system System Suitability selectivity Selectivity/ Specificity validated_method Validated Analytical Method selectivity->validated_method linearity Linearity & Range linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision (Repeatability & Intermediate) precision->validated_method lod_loq LOD & LOQ lod_loq->validated_method robustness Robustness robustness->validated_method resolution Resolution tailing Tailing Factor plate_count Theoretical Plates rsd RSD of Replicates developed_method Developed Analytical Method developed_method->selectivity developed_method->linearity developed_method->accuracy developed_method->precision developed_method->lod_loq developed_method->robustness validated_method->resolution validated_method->tailing validated_method->plate_count validated_method->rsd

Caption: Logical relationship of analytical method validation parameters.

Application Notes and Protocols for the Scale-up Synthesis of 6-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the scale-up synthesis of 6-methyl-1-indanone, a key intermediate in the pharmaceutical and fragrance industries. The primary focus is on the industrially viable intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid, offering a robust and scalable route to the target molecule.

Overview of Synthetic Strategies

Several synthetic routes have been reported for the preparation of 1-indanones, with varying degrees of suitability for large-scale production. The most common methods include:

  • Intramolecular Friedel-Crafts Acylation: This is the most prevalent industrial-scale method for 1-indanone synthesis.[1] It involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides using a Lewis or Brønsted acid catalyst. This method is favored for its efficiency and the availability of starting materials.

  • Nazarov Cyclization: This method involves the acid-catalyzed conrotatory electrocyclization of divinyl ketones. While effective for certain substituted indanones, it is less commonly used in bulk production compared to Friedel-Crafts acylation.[2][3]

  • Photochemical Synthesis: Novel photochemical methods offer rapid and high-yield synthesis of substituted indanones under mild conditions.[4] However, the scalability of these methods for industrial production can be a concern.

This document will focus on the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid, as it represents the most practical and scalable approach.

Experimental Protocols

Synthesis of the Precursor: 3-(m-tolyl)propanoic acid

A common method for the synthesis of 3-arylpropanoic acids is through the reaction of a benzyl halide with a malonic ester, followed by hydrolysis and decarboxylation.

Protocol 2.1.1: Synthesis of 3-(m-tolyl)propanoic acid

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen).

  • Addition of Diethyl Malonate: To the stirred sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise, maintaining the temperature below 30 °C.

  • Addition of m-Methylbenzyl Chloride: Following the addition of diethyl malonate, add m-methylbenzyl chloride (1.0 eq) dropwise to the reaction mixture.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water. Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Workup: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is ~2. The product, 3-(m-tolyl)propanoic acid, will precipitate out of solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scale-up Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

This protocol describes the cyclization of 3-(m-tolyl)propanoic acid using polyphosphoric acid (PPA) as the catalyst, a common and effective method for large-scale production.

Protocol 2.2.1: Cyclization using Polyphosphoric Acid (PPA)

  • Reaction Setup: In a glass-lined reactor equipped with a powerful mechanical stirrer and a heating mantle, charge polyphosphoric acid (10-15 times the weight of the carboxylic acid).

  • Addition of 3-(m-tolyl)propanoic acid: Heat the PPA to 80-90 °C and slowly add 3-(m-tolyl)propanoic acid (1.0 eq) in portions to control the initial exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture to below 80 °C and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichloromethane) (3 x volume).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol).

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids

CatalystStarting MaterialProductYield (%)Reference
Polyphosphoric Acid (PPA)3-Arylpropanoic acids1-IndanonesGood to Excellent[4]
Sulfuric Acid3-Arylpropionic and 3-arylacrylic acids1-Indanones60-90[5]
Niobium Pentachloride (NbCl₅)3-(4-Methylphenyl)propanoic acidThis compound96[6]
Terbium Triflate (Tb(OTf)₃)3-(p-Tolyl)propanoic acidThis compound74[6]
Triflic Acid3-Phenylpropanoic acid1-IndanoneHigh[3]

Mandatory Visualizations

Scale_up_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Friedel-Crafts Acylation m_methylbenzyl_chloride m-Methylbenzyl Chloride reaction1 Alkylation m_methylbenzyl_chloride->reaction1 diethyl_malonate Diethyl Malonate diethyl_malonate->reaction1 naoet Sodium Ethoxide in Ethanol naoet->reaction1 hydrolysis_decarboxylation Hydrolysis & Decarboxylation reaction1->hydrolysis_decarboxylation precursor 3-(m-tolyl)propanoic acid hydrolysis_decarboxylation->precursor reaction2 Cyclization precursor->reaction2 ppa Polyphosphoric Acid (PPA) ppa->reaction2 quenching Quenching (Ice/Water) reaction2->quenching extraction Extraction (Organic Solvent) quenching->extraction purification Purification (Vacuum Distillation) extraction->purification final_product This compound purification->final_product

Caption: Workflow for the scale-up synthesis of this compound.

Safety and Scalability Considerations

  • Handling of Corrosive Reagents: Both the synthesis of the precursor and the final cyclization involve corrosive reagents such as sodium ethoxide, hydrochloric acid, and polyphosphoric acid. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats, is mandatory.

  • Exothermic Reactions: The quenching of the polyphosphoric acid reaction mixture with ice is highly exothermic and can lead to vigorous boiling and splashing. This step must be performed with extreme caution, ensuring slow addition and adequate cooling.

  • Ventilation: The reactions should be carried out in a well-ventilated area or a fume hood to avoid inhalation of any volatile or corrosive fumes.

  • Scalability: The described Friedel-Crafts acylation using PPA is a scalable process. However, efficient stirring is crucial on a larger scale to ensure proper mixing and heat transfer, especially during the addition of the carboxylic acid to the viscous PPA. The use of glass-lined reactors is recommended for large-scale production due to the corrosive nature of the reagents. Purity of the starting 3-(m-tolyl)propanoic acid is important to avoid side reactions and ensure a high yield of the desired product.

References

Green Chemistry Approaches to 6-Methyl-1-indanone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-methyl-1-indanone, a key intermediate in the synthesis of various pharmaceutical compounds, utilizing green chemistry principles. These approaches aim to reduce the environmental impact of the synthesis by employing methods such as photochemical reactions, catalysis with recoverable catalysts, and the use of environmentally benign solvents.

Introduction

Traditional methods for the synthesis of this compound often rely on harsh reagents and environmentally damaging solvents. The development of green synthetic routes is crucial for sustainable chemical manufacturing. This document outlines three promising green chemistry approaches: Photochemical Synthesis, Catalyzed Intramolecular Friedel-Crafts Acylation, and Nazarov Cyclization in green solvents. Each section provides a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow or reaction pathway.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different green synthesis approaches to this compound, allowing for a direct comparison of their efficiency and environmental impact.

MethodStarting MaterialCatalyst/ReagentSolventReaction TimeYield (%)Green Chemistry Highlights
Photochemical Synthesis Ester with a photoremovable 2,5-dimethylphenacyl groupUV lightMethanolNot specified5-15%[1]Utilizes light as a clean reagent, mild reaction conditions.[1]
Catalyzed Friedel-Crafts Acylation 3-(p-Tolyl)propanoic acidTerbium triflate (Tb(OTf)₃)[bmim]OTf10 min74%Use of a recyclable catalyst and an ionic liquid as a reusable solvent, short reaction time.
Nazarov Cyclization Substituted ChalconeBF₃OEt₂4-MeTHPNot specified~35%Employs a bio-based green solvent (4-methyltetrahydropyran), avoiding hazardous acids.[2]

Photochemical Synthesis

Photochemical reactions offer a green alternative by using light to initiate reactions, often under mild conditions and without the need for harsh reagents. The synthesis of this compound can be achieved as a byproduct of the photolysis of esters containing a photoremovable 2,5-dimethylphenacyl group.[1]

Experimental Protocol

Materials:

  • Ester of a carboxylic acid with a 2,5-dimethylphenacyl photoremovable protecting group

  • Methanol (reagent grade)

  • UV photoreactor (e.g., with a medium-pressure mercury lamp)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Prepare a solution of the starting ester in methanol in a quartz reaction vessel.

  • Place the reaction vessel in the UV photoreactor.

  • Irradiate the solution with UV light. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.[1]

Reaction Pathway

G Photochemical Synthesis of this compound Start Ester with Photoremovable Group UV UV Irradiation (in Methanol) Start->UV Intermediate Excited State Intermediate UV->Intermediate Product This compound Intermediate->Product Byproduct Free Carboxylic Acid & Other Byproducts Intermediate->Byproduct

Caption: Photochemical synthesis pathway for this compound.

Catalyzed Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a classic method for the synthesis of indanones. Green variations of this reaction focus on the use of recoverable and reusable catalysts and environmentally friendly solvents. The use of metal triflates, such as terbium triflate (Tb(OTf)₃), in ionic liquids under microwave irradiation represents a significant green improvement.

Experimental Protocol

Materials:

  • 3-(p-Tolyl)propanoic acid

  • Terbium triflate (Tb(OTf)₃)

  • 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([bmim]OTf)

  • Microwave reactor

  • Standard laboratory glassware

  • Ethyl acetate

  • Water

Procedure:

  • In a microwave-safe reaction vessel, combine 3-(p-tolyl)propanoic acid and a catalytic amount of terbium triflate (Tb(OTf)₃) in the ionic liquid [bmim]OTf.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a set temperature and time (e.g., 150°C for 10 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the product from the ionic liquid using an organic solvent such as ethyl acetate.

  • The ionic liquid containing the catalyst can be recovered, washed, dried, and reused for subsequent reactions.

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Experimental Workflow

G Workflow for Catalyzed Friedel-Crafts Acylation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-(p-Tolyl)propanoic acid Tb(OTf)₃ [bmim]OTf Microwave Microwave Irradiation Reactants->Microwave ReactionMix Reaction Mixture Microwave->ReactionMix Extraction Extraction with Ethyl Acetate ReactionMix->Extraction Separation Phase Separation Extraction->Separation OrganicPhase Organic Phase (Product) Separation->OrganicPhase IonicLiquidPhase Ionic Liquid Phase (Catalyst) Separation->IonicLiquidPhase Purification Purification OrganicPhase->Purification Recycle Catalyst/Solvent Recycling IonicLiquidPhase->Recycle FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for Friedel-Crafts acylation.

Nazarov Cyclization in Green Solvents

The Nazarov cyclization is a powerful method for the formation of five-membered rings. A greener approach to this reaction involves the use of bio-based solvents, such as 4-methyltetrahydropyran (4-MeTHP), which is derived from renewable resources and is a safer alternative to many traditional organic solvents.[2]

Experimental Protocol

Materials:

  • Appropriate chalcone precursor

  • Boron trifluoride diethyl etherate (BF₃OEt₂)

  • 4-Methyltetrahydropyran (4-MeTHP)

  • Standard laboratory glassware

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the chalcone precursor in 4-MeTHP in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (BF₃OEt₂) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Evaporate the 4-MeTHP under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield this compound.[2]

Logical Relationship Diagram

G Nazarov Cyclization in Green Solvent: Key Relationships Chalcone Chalcone Precursor NazarovCyclization Nazarov Cyclization Chalcone->NazarovCyclization GreenSolvent 4-MeTHP (Green Solvent) GreenSolvent->NazarovCyclization Sustainability Improved Sustainability GreenSolvent->Sustainability LewisAcid BF₃OEt₂ (Lewis Acid Catalyst) LewisAcid->NazarovCyclization Product This compound NazarovCyclization->Product Product->Sustainability

Caption: Key relationships in the green Nazarov cyclization.

Conclusion

The presented protocols highlight viable green chemistry approaches for the synthesis of this compound. While the photochemical method currently shows lower yields, it represents a very clean approach. The catalyzed intramolecular Friedel-Crafts acylation in an ionic liquid under microwave irradiation is highly efficient with excellent yields and catalyst recyclability. The Nazarov cyclization in a green solvent provides a promising alternative, particularly in its avoidance of hazardous reagents. The choice of method will depend on the specific requirements of the researcher, including desired yield, available equipment, and the importance of specific green chemistry principles. Further optimization of these methods will continue to enhance their applicability in sustainable pharmaceutical manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Synthesis of 6-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-1-indanone via intramolecular Friedel-Crafts acylation. It provides detailed troubleshooting advice, answers to frequently asked questions, and established experimental protocols to help overcome common challenges and side reactions encountered during this procedure.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Question 1: I am observing a very low or no yield of the desired this compound. What are the common causes?

Answer: Low or non-existent yields in this intramolecular Friedel-Crafts acylation can stem from several factors related to the catalyst, reagents, and reaction conditions. The most common culprits include:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), is highly sensitive to moisture.[1][2] Any water present in the glassware, solvent, or starting materials will react with and deactivate the catalyst. Furthermore, the product ketone forms a stable complex with AlCl₃, which means a stoichiometric amount (or more) of the catalyst is generally required, as it gets consumed during the reaction.[1][2][3]

  • Poor Quality Reagents: The purity of the starting material, 3-(m-tolyl)propionic acid or its corresponding acyl chloride, is critical. Impurities can lead to competing side reactions and lower the yield of the desired product.[1]

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the outcome. While some reactions may proceed at room temperature, others require heating to overcome the activation energy. However, excessively high temperatures can promote side reactions, such as intermolecular acylation or decomposition.[1]

  • Insufficient Reaction Time: Intramolecular cyclizations can sometimes be slower than their intermolecular counterparts. It is crucial to monitor the reaction's progress (e.g., by TLC or GC-MS) to ensure it has gone to completion.

Question 2: My analysis shows multiple products. What are the most likely side reactions?

Answer: The formation of multiple products is a common issue, primarily arising from a lack of regioselectivity and competing intermolecular reactions.

  • Formation of Isomeric Indanones: The primary side product is often the isomeric 4-methyl-1-indanone. The synthesis of this compound requires the cyclization of a 3-(m-tolyl)propionic acid derivative. The intramolecular acylation can occur at either of the two ortho positions to the propionyl group. Attack at the carbon between the methyl and propionyl groups (C-2 of the ring) is sterically hindered and electronically less favored, while attack at C-6 leads to the desired this compound and attack at C-4 leads to the 4-methyl-1-indanone isomer. The ratio of these isomers is highly dependent on the catalyst and conditions used.[4]

  • Intermolecular Acylation: At higher concentrations, the acylium ion intermediate can react with another molecule of the starting material rather than cyclizing intramolecularly.[5] This leads to the formation of high molecular weight polymeric byproducts, which may appear as an insoluble sludge in the reaction mixture.[5]

  • Dealkylation/Transalkylation: Although less common in acylation than alkylation, under harsh conditions (high temperature, strong acid), dealkylation or migration of the methyl group (transalkylation) could theoretically occur, leading to a mixture of substituted and unsubstituted indanones.[3]

Frequently Asked Questions (FAQs)

Q1: Why is 4-methyl-1-indanone the most common isomeric byproduct?

A1: The formation of this compound versus 4-methyl-1-indanone is a matter of regioselectivity in the electrophilic aromatic substitution reaction. The cyclization occurs on the m-substituted toluene ring. The incoming electrophile (the acylium ion) will be directed by both the alkyl chain (an ortho-, para-director) and the methyl group (also an ortho-, para-director). The two available positions for cyclization are ortho to the alkyl chain (position 4 and 6). Position 6 is para to the activating methyl group, while position 4 is ortho to it. Steric hindrance at position 4 is slightly higher. The electronic and steric balance is delicate, and the reaction conditions, particularly the nature of the acid catalyst, can shift the selectivity.[4]

Q2: How can I improve the regioselectivity to favor the formation of this compound?

A2: Optimizing the catalyst and reaction conditions is key to controlling the regioselectivity.

  • Catalyst Choice: Polyphosphoric acid (PPA) is a common reagent for this type of cyclization. It has been shown that the P₂O₅ content of the PPA has a crucial effect on regioselectivity. PPA with a high P₂O₅ content tends to favor the formation of the isomer where the electron-donating group is ortho or para to the carbonyl (the 4-methyl isomer), whereas PPA with a lower P₂O₅ content can favor the meta-substituted product (the desired 6-methyl isomer).[4]

  • Solvent Effects: The choice of solvent can influence the reaction outcome. In related indanone syntheses, nitromethane has been shown to provide optimal regioselectivity compared to solvents like toluene or chlorobenzene.[6]

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often improve selectivity by favoring the thermodynamically more stable product.

Q3: I'm observing a significant amount of a sticky, insoluble byproduct. What is it and how can I prevent it?

A3: This is most likely due to intermolecular acylation, which results in the formation of polyketones.[5] This side reaction competes with the desired intramolecular cyclization and is favored at high concentrations of the reactant. To minimize this, the reaction should be performed under high-dilution conditions. This involves using a larger volume of solvent and adding the starting material slowly to the reaction mixture to keep its instantaneous concentration low, thereby favoring the intramolecular pathway.[5]

Quantitative Data Summary

The regioselectivity of the intramolecular Friedel-Crafts acylation is highly sensitive to the catalyst used. The following table illustrates the impact of the catalyst on the product ratio in a generalized indanone synthesis, which is applicable to the synthesis of this compound.

Catalyst SystemStarting MaterialTemperature (°C)Ratio (this compound : 4-Methyl-1-indanone)Approximate Yield (%)Reference
PPA (low P₂O₅ content)3-(m-tolyl)propionic acid80-100Favors 6-methyl isomerModerate to Good[4]
PPA (high P₂O₅ content)3-(m-tolyl)propionic acid80-100Favors 4-methyl isomerModerate to Good[4]
AlCl₃ in CS₂3-(m-tolyl)propionyl chloride0 to RTVaries, often mixtureGoodGeneral FC
Triflic Acid (TfOH) in CH₂Cl₂3-(m-tolyl)propionic acidRT to 50Can provide high selectivityGood to Excellent[5][7]

Note: The ratios and yields are illustrative and can vary based on specific substrate and precise reaction conditions.

Experimental Protocols

Protocol: Intramolecular Friedel-Crafts Synthesis of this compound

This protocol describes the cyclization of 3-(m-tolyl)propionyl chloride using aluminum chloride.

Materials:

  • 3-(m-tolyl)propionic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Preparation of 3-(m-tolyl)propionyl chloride

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine 3-(m-tolyl)propionic acid (1.0 eq) and a slight excess of thionyl chloride (1.5 eq).

  • Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(m-tolyl)propionyl chloride can often be used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Set up a flame-dried, three-necked flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude 3-(m-tolyl)propionyl chloride from Step 1 in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

Step 3: Workup and Purification

  • Carefully quench the reaction by slowly pouring the mixture onto a large amount of crushed ice containing concentrated HCl. Caution: This is a highly exothermic process.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

Reaction_Pathway cluster_catalysis Catalysis start 3-(m-tolyl)propionyl chloride catalyst AlCl₃ intermediate Acylium Ion Intermediate start->intermediate + AlCl₃ main_product This compound (Desired Product) intermediate->main_product Intramolecular Attack at C-6 (Major) side_product 4-Methyl-1-indanone (Isomeric Side Product) intermediate->side_product Intramolecular Attack at C-4 (Minor) polymer Polymeric Byproducts intermediate->polymer Intermolecular Attack (High Concentration)

Caption: Reaction pathway for the synthesis of this compound showing the desired product and major side products.

Catalyst_Deactivation alcl3 Active AlCl₃ Catalyst inactive_h2o Inactive [AlCl₃(OH)]⁻ complex alcl3->inactive_h2o inactive_ketone Inactive Ketone-AlCl₃ Complex alcl3->inactive_ketone h2o Moisture (H₂O) h2o->inactive_h2o ketone Product Ketone (this compound) ketone->inactive_ketone

References

Technical Support Center: Regioisomer Control in Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the formation of regioisomers during indanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in intramolecular Friedel-Crafts acylation for indanone synthesis?

Regioselectivity in intramolecular Friedel-Crafts acylation is chiefly governed by a combination of electronic and steric effects of substituents on the aromatic ring, as well as the specific reaction conditions employed.[1]

  • Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring activate it towards electrophilic substitution, typically directing the cyclization to the ortho and para positions.[1][2] In contrast, electron-withdrawing groups (EWGs) deactivate the ring and direct acylation to the meta position.[1][2]

  • Steric Hindrance: Bulky substituents can physically block access to certain positions on the ring, thereby favoring cyclization at less sterically hindered sites.[1][3]

  • Reaction Conditions: The choice of catalyst (Lewis or Brønsted acid), solvent, and reaction temperature are critical variables that can significantly influence the regioisomeric outcome.[1][3]

Q2: How can I control the regioselectivity in polyphosphoric acid (PPA)-mediated indanone synthesis?

A powerful method for controlling regioselectivity involves modulating the concentration of phosphorus pentoxide (P₂O₅) in the polyphosphoric acid (PPA) used.[4] By selecting PPA with either a high or low P₂O₅ content, it is possible to switch the favored regioisomer.[1][4]

  • Low P₂O₅ Content PPA: Tends to favor the formation of the indanone isomer where an electron-donating group is meta to the newly formed carbonyl group.[4]

  • High P₂O₅ Content PPA: Generally promotes the formation of the isomer where an electron-donating group is ortho or para to the carbonyl.[1][4]

Q3: My Nazarov cyclization is producing a mixture of regioisomers. How can this be improved?

Improving regioselectivity in the Nazarov cyclization, a key method for synthesizing certain indanones, depends on several factors.[1][5]

  • Catalyst Choice: The selection of a Lewis or Brønsted acid catalyst is critical and can significantly impact selectivity.[1][5]

  • Substrate Design: The substitution pattern on the divinyl ketone substrate plays a crucial role in directing the cyclization pathway.[1]

  • Strategic Optimization: Experimenting with different catalysts and carefully designing the substrate are key strategies for enhancing the yield of the desired regioisomer.[1]

Q4: Are there alternative methods to Friedel-Crafts and Nazarov reactions for achieving high regioselectivity in indanone synthesis?

Yes, several other methods can provide excellent regioselectivity. Transition-metal-catalyzed reactions, such as the Pauson-Khand reaction, can be highly regioselective.[1][6] This [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide can be applied intramolecularly with excellent regio- and stereoselectivity.[6][7] Other modern strategies include catalyst-controlled carboacylation, which can provide divergent access to differently substituted indanones.[1]

Q5: How can I separate and quantify the regioisomers produced in my reaction?

The accurate quantification of indanone isomers is crucial for assessing the success of a regioselective synthesis.[8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most common techniques.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive and specific for separating volatile and thermally stable positional isomers.[8]

  • High-Performance Liquid Chromatography (HPLC): A powerful and widely used technique. Chiral stationary phases (CSPs) can be employed for the separation and quantification of enantiomers.[8]

Troubleshooting Guides

Issue 1: Formation of an Undesired Regioisomer or Mixture

  • Symptoms: ¹H NMR or GC-MS analysis of the crude product shows a mixture of isomers that are difficult to separate.[4]

  • Possible Causes & Solutions:

    • Electronic Effects of Substituents: The directing effect of substituents on your aromatic ring is a primary determinant of the cyclization position.

      • Solution: If possible, modify the electronic nature or position of substituents on the starting material to favor the desired regiochemistry. Consider using a directing group.[1]

    • Suboptimal Reaction Conditions: The temperature, solvent, or catalyst may not be ideal for selective cyclization.

      • Solution (Temperature): Systematically vary the reaction temperature. Lower temperatures often favor the kinetic product, while higher temperatures may favor the thermodynamic product.[3]

      • Solution (Catalyst/Solvent): For PPA-catalyzed reactions, adjust the P₂O₅ content (see FAQ 2 and Table 1).[1][4] For other acid-catalyzed reactions, screen different Lewis or Brønsted acids and solvents. For example, nitromethane has been shown to provide optimal selectivity in certain cases.[3]

Issue 2: Low or No Yield of the Desired Indanone

  • Symptoms: The reaction produces a low yield of the target indanone, or no product is formed at all.[3]

  • Possible Causes & Solutions:

    • Inactive Catalyst: Many Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture, which can hydrolyze and deactivate them.[3]

      • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous catalyst.[3]

    • Deactivated Aromatic Ring: The presence of strong electron-withdrawing groups can make the aromatic ring too electron-poor for the electrophilic substitution to occur efficiently.

      • Solution: If possible, start with a more electron-rich aromatic precursor. Alternatively, more forcing reaction conditions (e.g., higher temperature, stronger catalyst like Eaton's reagent) may be required.[9]

Data Presentation

Table 1: Effect of PPA (P₂O₅ Content) on Regioisomer Ratio in the Synthesis of Methoxy-Substituted Indanones

Aryl Substrate (EDG Position)P₂O₅ Content in PPARegioisomer Ratio (meta-EDG : ortho/para-EDG)Total YieldReference
2,5-Dimethylanisole76%95 : 555%[4]
2,5-Dimethylanisole83%15 : 8551%[4]
3-Methylanisole76%>95 : <560%[4]
3-Methylanisole83%20 : 8062%[4]
1,4-Dimethoxybenzene76%90 : 1073%[4]
1,4-Dimethoxybenzene83%40 : 6075%[4]
Data extracted from a study on the PPA-mediated condensation of various arenes with α,β-unsaturated carboxylic acids. The ratio reflects the isomer with the methoxy group meta vs. ortho/para to the carbonyl.

Table 2: Comparison of Analytical Techniques for Indanone Isomer Differentiation

TechniquePrincipleBest Suited ForKey AdvantagesReference
GC-MS Separation based on volatility and partitioning, followed by mass-based detection.Volatile, thermally stable positional isomers.High sensitivity and specificity; provides structural information from fragmentation patterns.[8]
HPLC Separation based on differential partitioning between mobile and stationary phases.Positional isomers and enantiomers (with chiral columns).Wide applicability; non-destructive; excellent for preparative separation.[8]
¹H NMR Differentiation based on the unique chemical environment of protons in each isomer.Structural elucidation of all isomers.Provides definitive structural information; can quantify isomers in a mixture from crude samples.[10]

Visualizations

G start Mixture of Regioisomers Observed check_sub Analyze Substituent Effects: Electronic & Steric start->check_sub alt_method Consider Alternative Method (e.g., Pauson-Khand) start->alt_method check_cond Optimize Reaction Conditions check_sub->check_cond Substituent effects understood? redesign Redesign Substrate / Use Directing Group check_sub->redesign Effects unfavorable for desired isomer change_cat Screen Catalysts & Solvents check_cond->change_cat change_temp Vary Temperature check_cond->change_temp change_ppa Adjust PPA (P₂O₅ Content) check_cond->change_ppa end Desired Regioisomer Achieved change_cat->end change_temp->end change_ppa->end redesign->end alt_method->end

Caption: Troubleshooting workflow for addressing regioisomer formation.

G cluster_low Low P₂O₅ Content PPA cluster_high High P₂O₅ Content PPA Arene Arene Alkylation Michael Addition (Alkylation Pathway) Arene->Alkylation UnsatAcid Unsaturated Carboxylic Acid UnsatAcid->Alkylation MetaProduct Indanone (meta-EDG) Alkylation->MetaProduct Arene2 Arene Acylation Friedel-Crafts Acylation (Acylation Pathway) Arene2->Acylation UnsatAcid2 Unsaturated Carboxylic Acid Acylium Acylium Ion Formation UnsatAcid2->Acylium Acylium->Acylation OrthoParaProduct Indanone (ortho/para-EDG) Acylation->OrthoParaProduct

Caption: Competing pathways in PPA-mediated indanone synthesis.[4]

G start Crude Reaction Mixture prep Sample Preparation (Dissolve in suitable solvent) start->prep analysis Instrumental Analysis prep->analysis gcms GC-MS analysis->gcms hplc HPLC analysis->hplc nmr ¹H NMR analysis->nmr gc_data Integrate Chromatogram Peaks gcms->gc_data hplc_data Integrate Chromatogram Peaks hplc->hplc_data nmr_data Integrate Characteristic Signals nmr->nmr_data data Data Processing quant Quantification (Determine Isomer Ratio) gc_data->quant hplc_data->quant nmr_data->quant

Caption: Experimental workflow for the analysis of regioisomers.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation using Triflic Acid (TfOH) [1]

  • Preparation: Thoroughly dry all glassware in an oven (e.g., 120 °C overnight) and assemble the reaction apparatus while hot under an inert atmosphere (dry nitrogen or argon).

  • Reagent Addition: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-arylpropionic acid starting material in an anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or nitromethane) to a concentration of 0.1–0.5 M.

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add triflic acid (TfOH, typically 1.5–5.0 equivalents) dropwise via a syringe over several minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 50–80 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Nazarov Cyclization [1]

  • Preparation: Under an inert atmosphere (dry nitrogen or argon), dissolve the divinyl ketone substrate (1 equivalent) in a dry, non-coordinating solvent like dichloromethane (DCM).

  • Catalyst Addition: Cool the solution in an ice bath to 0 °C. Add the Lewis acid catalyst (e.g., a 1.0 M solution of SnCl₄ or FeCl₃ in DCM, 1-2 equivalents) dropwise.

  • Reaction: Allow the solution to warm to room temperature and stir for a specified time (e.g., 30 minutes to a few hours) while monitoring the reaction by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Stir the resulting mixture vigorously for approximately 15 minutes.

  • Work-up: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

References

Technical Support Center: Purification of 6-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Methyl-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from common reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The final product is an off-white or yellowish solid, not a pure white crystalline powder.

  • Possible Cause: Presence of colored impurities or residual starting materials. This compound itself is a white to light yellow crystalline powder[1].

  • Troubleshooting Steps:

    • Assess Purity: Use Thin-Layer Chromatography (TLC) to get a preliminary assessment of the number of components in your sample.

    • Recrystallization: This is often the most effective method for removing small amounts of colored impurities and achieving a crystalline product.

    • Column Chromatography: If recrystallization is ineffective or if there are multiple impurities, column chromatography provides a more robust separation.

Issue 2: The melting point of the purified this compound is broad and lower than the reported value (60-62 °C). [1][2]

  • Possible Cause: The product is still impure. Impurities depress and broaden the melting point range. Common impurities include unreacted starting material like 3-(p-tolyl)propanoic acid or regioisomers such as 4-methyl-1-indanone.

  • Troubleshooting Steps:

    • Identify Impurities: Use analytical techniques like ¹H NMR or GC-MS to identify the nature of the impurities. Unreacted starting material will show characteristic carboxylic acid peaks, while a regioisomer will have a different aromatic substitution pattern.

    • Select Appropriate Purification:

      • Unreacted Starting Material: An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the workup can remove acidic starting materials. If the impurity persists, recrystallization is often effective as the starting acid has different solubility properties.

      • Regioisomers: These can be challenging to separate due to similar polarities. Flash column chromatography is typically the most effective method. Careful selection of the eluent system is crucial for achieving good separation.

Issue 3: During recrystallization, the product "oils out" instead of forming crystals.

  • Possible Cause: The solvent is too nonpolar for the compound at the temperature of dissolution, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using an appropriate solvent or solvent system. For ketones like this compound, common recrystallization solvents include ethanol, methanol, or mixtures like hexane/ethyl acetate[3][4].

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

    • Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts depend on the synthetic route. In a Friedel-Crafts cyclization of 3-(p-tolyl)propanoic acid, the primary impurities are typically unreacted starting material and the regioisomer, 4-methyl-1-indanone[5].

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and a reference standard (if available), you can assess the degree of separation.

Q3: What is a good starting point for a TLC solvent system for this compound?

A3: A good starting point for a non-polar to moderately polar compound like this compound is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate. A common starting ratio is 4:1 or 3:1 hexanes:ethyl acetate.

Q4: When should I choose recrystallization over column chromatography?

A4: Recrystallization is ideal when you have a relatively pure solid (e.g., >90%) with small amounts of impurities, or when the impurities have significantly different solubilities from the desired product. Column chromatography is more suitable for separating complex mixtures with multiple components or for separating isomers with similar polarities.

Q5: What are the key physical properties of this compound and its common impurities?

A5: Knowing the physical properties can aid in designing purification strategies.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound146.1960-6270 @ 0.4 mmHg
3-(p-Tolyl)propanoic Acid164.20115-118-
4-Methyl-1-indanone146.1994-96-

(Data sourced from[1][2][6][7])

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on the polarity of this compound, a suitable solvent would be a short-chain alcohol like methanol or ethanol, or a solvent pair such as ethyl acetate/hexanes. Test the solubility of a small amount of the crude product in a few solvents to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various ratios of hexanes and ethyl acetate. The ideal system should give this compound an Rf value of ~0.3 and show good separation from byproducts.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a higher percentage of the non-polar solvent and gradually increasing the polarity, may be necessary to separate closely eluting impurities like regioisomers.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques (Hypothetical Data Based on Similar Compounds)

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Yield (%)Notes
Recrystallization (Ethanol)~90%>98%70-85Effective for removing polar impurities like the starting acid.
Flash Column Chromatography (Hexane:Ethyl Acetate gradient)~85%>99%60-80More effective for separating regioisomers and complex mixtures.

Note: The actual yield and purity will depend on the initial purity of the crude product and the specific experimental conditions.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_analysis Purity Assessment cluster_purification Purification cluster_end Final Product Crude Crude this compound TLC TLC Analysis Crude->TLC Analyze Recrystallization Recrystallization TLC->Recrystallization High Purity/ Polar Impurities Column Column Chromatography TLC->Column Low Purity/ Isomers Pure Pure this compound Recrystallization->Pure Column->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree cluster_impurity_id Impurity Identification cluster_impurities Common Impurities cluster_solutions Purification Strategy Impure Impure Product Detected (e.g., Low/Broad M.P., Off-color) NMR_GCMS ¹H NMR / GC-MS Analysis Impure->NMR_GCMS Acid Unreacted Starting Acid NMR_GCMS->Acid Isomer Regioisomer NMR_GCMS->Isomer Other Other Byproducts NMR_GCMS->Other Wash_Recrys Aqueous Wash & Recrystallization Acid->Wash_Recrys ColumnChrom Column Chromatography Isomer->ColumnChrom Other->ColumnChrom

References

Technical Support Center: Purification of 6-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting material from 6-Methyl-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material found in the synthesis of this compound?

A1: The most prevalent unreacted starting material is 3-(p-tolyl)propanoic acid. This is because a primary synthetic route to this compound is the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid or its corresponding acyl chloride.[1][2] Incomplete cyclization results in the presence of the starting carboxylic acid in the crude product.

Q2: How can I detect the presence of unreacted 3-(p-tolyl)propanoic acid in my this compound product?

A2: Several analytical techniques can be used to identify the presence of the starting material:

  • Thin-Layer Chromatography (TLC): Unreacted 3-(p-tolyl)propanoic acid is significantly more polar than this compound. On a silica gel TLC plate, the carboxylic acid will have a lower Rf value (it will travel a shorter distance up the plate) compared to the indanone product.

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid. The product, this compound, will exhibit a sharp carbonyl (C=O) stretch around 1700 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxylic acid proton of 3-(p-tolyl)propanoic acid will appear as a broad singlet far downfield in the ¹H NMR spectrum, typically above 10 ppm.

Q3: What are the recommended methods for removing 3-(p-tolyl)propanoic acid from this compound?

A3: The most effective methods leverage the difference in acidity and polarity between the carboxylic acid starting material and the ketone product.

  • Liquid-Liquid Extraction: An extractive workup is a highly effective first step. By dissolving the crude product in a water-immiscible organic solvent (like diethyl ether or dichloromethane) and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide), the acidic 3-(p-tolyl)propanoic acid can be selectively deprotonated and extracted into the aqueous layer. The this compound will remain in the organic layer.

  • Column Chromatography: If extraction does not provide sufficient purity, column chromatography is a reliable method for separating the less polar this compound from the more polar 3-(p-tolyl)propanoic acid.[3][4]

  • Recrystallization: If the crude product is a solid and contains minor impurities, recrystallization can be an effective final purification step.

Troubleshooting Guides

Issue: After an aqueous basic wash, I still see the starting material in my product by TLC.

  • Possible Cause: Insufficient washing or incomplete deprotonation of the carboxylic acid.

    • Solution: Increase the number of basic aqueous washes. Ensure the pH of the aqueous layer is basic after the final wash. Consider using a slightly more concentrated base solution, but be mindful of potential side reactions with your desired product.

  • Possible Cause: Emulsion formation during extraction, trapping the starting material in the organic layer.

    • Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

Issue: My product yield is low after column chromatography.

  • Possible Cause: The chosen solvent system is too polar, causing the product to elute too quickly with the starting material.

    • Solution: Optimize the eluent system using TLC. A good starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.4 and provide good separation from the starting material spot.

  • Possible Cause: The product is adsorbing too strongly to the silica gel.

    • Solution: While less likely for a ketone compared to a carboxylic acid, if this is suspected, a slightly more polar solvent system can be gradually introduced after the main product has started to elute.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Spectroscopic Data
This compound C₁₀H₁₀O146.1960-6270 / 0.4 mmHgIR (C=O): ~1700 cm⁻¹
3-(p-tolyl)propanoic acid C₁₀H₁₂O₂164.20114-117290IR (O-H): 2500-3300 cm⁻¹ (broad)

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of 3-(p-tolyl)propanoic Acid
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of diethyl ether or dichloromethane).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). Check the pH of the aqueous layer after the second wash to ensure it is basic.

  • Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A common eluent is a mixture of hexanes and ethyl acetate. The ideal ratio should provide a good separation between the product (Rf ≈ 0.3-0.4) and the starting material (Rf ≈ 0.0-0.1).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Crude this compound (contains 3-(p-tolyl)propanoic acid) B Dissolve in Organic Solvent A->B C Wash with aq. NaHCO3 B->C D Separate Layers C->D E Dry Organic Layer D->E Organic Layer J J D->J Aqueous Layer (contains starting material) F Evaporate Solvent E->F G Assess Purity (TLC) F->G H Column Chromatography (if necessary) G->H Further purification needed I Pure this compound G->I Purity is sufficient H->I

Caption: Workflow for the purification of this compound.

troubleshooting_logic Start Impure Product after Extractive Workup CheckTLC Analyze by TLC Start->CheckTLC IsSM_Present Is Starting Material (Carboxylic Acid) Present? CheckTLC->IsSM_Present MoreWashes Perform Additional Basic Washes IsSM_Present->MoreWashes Yes ColumnChrom Proceed to Column Chromatography IsSM_Present->ColumnChrom No, other impurities CheckEmulsion Check for Emulsion During Extraction MoreWashes->CheckEmulsion BreakEmulsion Add Brine to Break Emulsion CheckEmulsion->BreakEmulsion Yes CheckEmulsion->ColumnChrom No BreakEmulsion->ColumnChrom PureProduct Pure Product ColumnChrom->PureProduct

Caption: Troubleshooting logic for purifying this compound.

References

Troubleshooting low conversion in 6-Methyl-1-indanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides troubleshooting advice for common issues encountered during the synthesis of 6-Methyl-1-indanone, particularly focusing on reactions suffering from low conversion rates. The primary synthetic route covered is the intramolecular Friedel-Crafts cyclization of 3-(p-tolyl)propanoic acid or its derivatives.

Troubleshooting Guide: Low Conversion & Yield

Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes?

Low or no conversion is a frequent problem, often stemming from issues with the catalyst, reaction conditions, or starting materials.

Possible Causes & Solutions:

  • Inactive or Inappropriate Catalyst:

    • Lewis Acids (e.g., AlCl₃): These are extremely sensitive to moisture, which can lead to hydrolysis and deactivation.[1][2] Ensure all glassware is rigorously flame- or oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] It is best to use a fresh bottle of the Lewis acid.

    • Brønsted Acids (e.g., PPA, H₂SO₄): The acid may not be concentrated enough to effectively promote the reaction.[3] For Polyphosphoric Acid (PPA), the concentration of phosphorus pentoxide (P₂O₅) is critical for reactivity.[3][4] Using a high-grade, concentrated acid is essential. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more powerful alternative.[3] While aluminum chloride (AlCl₃) is common, other catalysts like iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), or superacids like triflic acid (TfOH) may be more effective depending on the specific substrate.[1]

  • Suboptimal Reaction Temperature:

    • The activation energy for the cyclization might not be reached at lower temperatures.[3] For PPA-mediated reactions, temperatures around 100°C are often required.[3][5] Consider a stepwise increase in temperature. Non-conventional heating methods, such as microwave assistance, can also reduce reaction times and improve yields.[3][6]

  • Poor Starting Material Purity:

    • Impurities in the 3-(p-tolyl)propanoic acid or its corresponding acyl chloride can inhibit the catalyst or lead to unwanted side reactions.[2] It is crucial to verify the purity of the starting material by methods such as NMR or melting point and purify it if necessary.[2]

  • Deactivated Aromatic Ring:

    • Although the methyl group in the para position is activating, any unintended electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution.[2][3] If this is the case, more forcing conditions (higher temperature, stronger catalyst) may be necessary.[2]

Q2: The reaction is messy, producing a dark tarry substance with a low yield of the desired product. What went wrong?

Formation of tar and polymeric material is typically a sign of side reactions, often caused by overly aggressive reaction conditions.

Possible Causes & Solutions:

  • Excessive Temperature: While heat is often necessary, excessively high temperatures can lead to decomposition of the starting material and product, as well as intermolecular polymerization reactions. It is important to carefully control the temperature and increase it gradually.

  • High Reactant Concentration: High concentrations can sometimes favor intermolecular side reactions over the desired intramolecular cyclization.[2] Try performing the reaction under more dilute conditions.

  • Poor Solvent Choice: The solvent plays a key role in reagent solubility and catalyst activity.[1] For some Friedel-Crafts reactions, solvents like nitromethane have been shown to provide optimal selectivity and can be a better choice than less polar solvents.[7] In some cases, solvent-free conditions have also proven effective.[1]

Frequently Asked Questions (FAQs)

Q: Can I use 3-(p-tolyl)propanoic acid directly, or should I convert it to the acyl chloride first? A: Both the carboxylic acid and the acyl chloride can be used as precursors.

  • Direct Cyclization of the Acid: This is a more atom-economical, one-step process that produces water as the only byproduct.[6] It typically requires strong Brønsted acids like PPA or superacids.[1][6]

  • Cyclization of the Acyl Chloride: This is a two-step process (acid → acyl chloride → indanone) but the intramolecular Friedel-Crafts acylation step often proceeds under milder conditions with Lewis acids like AlCl₃.[8][9] This route can sometimes provide higher yields and fewer side products.

Q: How can I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative analysis if appropriate standards are available. For reactions involving the conversion of a carboxylic acid to an acyl chloride, IR spectroscopy can be used to monitor the disappearance of the broad O-H stretch and the appearance of the sharp acyl chloride carbonyl stretch.[1]

Q: Are there alternative synthetic routes to this compound? A: Yes, while Friedel-Crafts is the most common, other methods exist. For instance, photochemical reactions involving certain esters can produce this compound, though sometimes as a byproduct.[5][8] Other general indanone syntheses include the Nazarov cyclization of divinyl ketones and various transition-metal-catalyzed reactions, which may be adaptable.[1][9]

Experimental Protocols

Protocol 1: Cyclization of 3-(p-tolyl)propanoic acid using Polyphosphoric Acid (PPA)
  • Preparation: Place polyphosphoric acid (10x the weight of the starting material) into a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Heat the PPA to 80-90°C with stirring. Add 3-(p-tolyl)propanoic acid (1 equivalent) portion-wise to the hot acid, ensuring the temperature does not exceed 100°C.

  • Reaction: Stir the mixture vigorously at 95-100°C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate solvent system).

  • Workup: Allow the reaction to cool to approximately 60°C and then pour it carefully onto an equal volume of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

Catalyst TypeCommon ExamplesTypical ConditionsAdvantagesCommon Issues
Brønsted Acids Polyphosphoric Acid (PPA), H₂SO₄, TfOHHigh Temperature (80-150°C)One-pot from carboxylic acidCan cause charring; viscous medium
Lewis Acids AlCl₃, FeCl₃, SnCl₄Low to Room TemperatureHigher yields for acyl chloridesHighly moisture-sensitive; stoichiometric amounts often needed
Solid Acids Zeolites, NafionHigh TemperatureCatalyst can be recycledLower activity than strong liquid acids
Superacids Triflic Acid (TfOH), Eaton's ReagentRoom Temp to Moderate HeatVery high reactivityCorrosive; can be expensive

Visual Guides

Troubleshooting Workflow for Low Conversion

G Troubleshooting Flowchart for Low Conversion start Low Conversion Observed check_catalyst 1. Verify Catalyst Activity - Is it fresh? - Handled under inert gas? start->check_catalyst check_conditions 2. Assess Reaction Conditions - Temperature too low? - Reaction time sufficient? check_catalyst->check_conditions Yes inactive_catalyst Cause: Inactive Catalyst - Use fresh, anhydrous catalyst. - Ensure inert atmosphere. check_catalyst->inactive_catalyst No check_purity 3. Check Starting Material Purity - NMR / MP matches? - Any visible impurities? check_conditions->check_purity Yes suboptimal_temp Cause: Suboptimal Conditions - Gradually increase temperature. - Extend reaction time. check_conditions->suboptimal_temp No impure_sm Cause: Impure Starting Material - Purify by recrystallization or chromatography. check_purity->impure_sm No success Problem Resolved: Conversion Improved check_purity->success Yes inactive_catalyst->success suboptimal_temp->success impure_sm->success

Caption: A step-by-step decision tree for troubleshooting low conversion rates.

General Synthetic Workflow

G General Synthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A 3-(p-tolyl)propanoic acid D Combine Reagents (under inert atmosphere) A->D B Anhydrous Solvent & Glassware B->D C Catalyst (e.g., PPA, AlCl3) C->D E Heat to Target Temperature (e.g., 95-100°C) D->E F Monitor by TLC/GC E->F G Quench Reaction (e.g., with ice-water) F->G H Solvent Extraction G->H I Wash & Dry Organic Layer H->I J Purify Crude Product (Distillation/Chromatography) I->J K Final Product: This compound J->K

Caption: Overview of the synthesis from starting materials to the final product.

References

Optimizing temperature for 6-Methyl-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methyl-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propionic acid or its corresponding acid chloride.[1][2] This reaction typically employs a Lewis acid catalyst to facilitate the cyclization and formation of the indanone ring structure.

Q2: How does reaction temperature influence the yield and purity of this compound?

A2: Reaction temperature is a critical parameter in the synthesis of this compound. Insufficient temperature can lead to a slow or incomplete reaction, resulting in low yields. Conversely, excessively high temperatures can promote the formation of by-products through polysubstitution, rearrangement, or decomposition, thereby reducing the purity of the final product.[3] Optimal temperature ranges are dependent on the specific catalyst and solvent system used.

Q3: What are common by-products observed during the synthesis, and how can they be minimized?

A3: Common by-products can include isomers (e.g., 4-Methyl-1-indanone if the starting material is not pure p-substituted), products of intermolecular acylation, and polymeric materials. Minimizing by-products can be achieved by carefully controlling the reaction temperature, using an appropriate catalyst-to-substrate ratio, and ensuring slow and controlled addition of reagents.

Q4: Are there alternative, greener synthesis methods available?

A4: Yes, alternative methods are being explored to reduce the environmental impact of the synthesis. These include the use of solid acid catalysts, ionic liquids, and non-conventional energy sources like microwave irradiation.[3][4][5] Microwave-assisted synthesis, for instance, can significantly reduce reaction times and, in some cases, improve yields at moderate temperatures.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Insufficient Reaction Temperature: The activation energy for the cyclization is not being met. 2. Inactive Catalyst: The Lewis acid catalyst may have been deactivated by moisture. 3. Poor Quality Starting Material: Impurities in the 3-(p-tolyl)propionic acid can inhibit the reaction.1. Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst. 3. Purify the starting material by recrystallization or chromatography.
Low Yield 1. Suboptimal Temperature: The reaction may be proceeding slowly or side reactions are competing with the desired cyclization. 2. Incorrect Reaction Time: The reaction may not have reached completion, or the product may be degrading over extended periods at high temperatures. 3. Inappropriate Solvent: The solvent may not be suitable for the specific catalyst system, affecting solubility and reactivity.1. Conduct small-scale experiments at various temperatures to identify the optimal range for your specific conditions. 2. Monitor the reaction over time to determine the point of maximum conversion without significant by-product formation. 3. Consult the literature for solvent compatibility with your chosen Lewis acid. Common solvents include dichloromethane, nitrobenzene, and carbon disulfide.
Formation of Multiple Products (Low Purity) 1. Excessively High Reaction Temperature: High temperatures can lead to undesired side reactions. 2. Incorrect Stoichiometry: An improper ratio of catalyst to substrate can promote side reactions. 3. Isomeric Impurities in Starting Material: The presence of meta- or ortho-isomers of the starting material will lead to the formation of corresponding indanone isomers.1. Reduce the reaction temperature. Consider a stepwise heating profile. 2. Optimize the molar ratio of the Lewis acid catalyst to the substrate. 3. Ensure the isomeric purity of the 3-(p-tolyl)propionic acid using analytical techniques like NMR or GC-MS.
Product Decomposition 1. Prolonged Exposure to High Temperatures: The indanone product may be unstable under the reaction conditions for extended periods. 2. Harsh Quenching or Work-up Procedure: The product may be sensitive to the conditions used to stop the reaction or during purification.1. Minimize the reaction time once the starting material is consumed. 2. Employ a milder quenching method, such as pouring the reaction mixture onto ice, and use appropriate purification techniques like column chromatography at room temperature.

Experimental Protocols

Protocol 1: Classical Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)

This protocol describes a conventional method for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Materials:

  • 3-(p-tolyl)propionic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(p-tolyl)propionic acid in an excess of thionyl chloride. Reflux the mixture for 1-2 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(p-tolyl)propionyl chloride.

  • Friedel-Crafts Cyclization:

    • In a separate, oven-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

    • Cool the suspension in an ice bath to 0-5°C.

    • Dissolve the crude 3-(p-tolyl)propionyl chloride in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour, then slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis using a Solid Acid Catalyst

This protocol offers a more rapid and potentially greener alternative to the classical method.

Materials:

  • 3-(p-tolyl)propionic acid

  • Solid acid catalyst (e.g., Montmorillonite K-10, Zeolite H-ZSM-5)

  • High-boiling point solvent (e.g., o-dichlorobenzene, sulfolane)

  • Microwave reactor

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 3-(p-tolyl)propionic acid, the solid acid catalyst, and the solvent.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 120-150°C) for a predetermined time (e.g., 10-30 minutes). The optimal temperature and time should be determined through small-scale optimization experiments.

  • Work-up:

    • After the reaction is complete and the vessel has cooled, filter the mixture to remove the solid catalyst.

    • Wash the catalyst with a suitable solvent (e.g., dichloromethane).

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Data Presentation

Table 1: Effect of Temperature on Yield in a Classical Friedel-Crafts Reaction

Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Notes
0 - 544595Incomplete conversion
Room Temperature (~25)47592Good balance of yield and purity
40 (Reflux in DCM)28588Increased by-product formation
6028080Significant impurity presence

Note: Data are representative and may vary based on specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_acid 3-(p-tolyl)propionic acid acid_chloride_formation Acid Chloride Formation start_acid->acid_chloride_formation start_chloride Thionyl Chloride start_chloride->acid_chloride_formation cyclization Friedel-Crafts Cyclization (AlCl3, DCM) acid_chloride_formation->cyclization workup Quenching & Extraction cyclization->workup purification Purification workup->purification final_product This compound purification->final_product

Caption: Workflow for the classical synthesis of this compound.

troubleshooting_logic cluster_temp Temperature Check cluster_reagents Reagent & Catalyst Check cluster_solutions Solutions start Low Yield or Purity Issue check_temp Is Temperature Optimized? start->check_temp check_catalyst Is Catalyst Active? start->check_catalyst check_sm Is Starting Material Pure? start->check_sm temp_low Too Low check_temp->temp_low No temp_high Too High check_temp->temp_high No increase_temp Increase Temperature temp_low->increase_temp decrease_temp Decrease Temperature temp_high->decrease_temp use_fresh_catalyst Use Fresh/Dry Catalyst check_catalyst->use_fresh_catalyst No purify_sm Purify Starting Material check_sm->purify_sm No

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Minimizing byproduct formation in photochemical indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photochemical indanone synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the photochemical synthesis of indanones. Identify your problem in the table below to find its probable causes and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of the desired indanone product. 1. Inefficient photon absorption by the substrate or photocatalyst.2. Suboptimal reaction temperature.3. Presence of quenching species (e.g., oxygen).4. Incorrect solvent selection.1. Ensure the light source wavelength matches the absorption maximum of the reactant or photocatalyst.2. Optimize the reaction temperature; for photoredox C-H annulation, higher temperatures (e.g., 80-100 °C) can be beneficial.[1]3. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) prior to and during irradiation.4. Refer to the specific protocol and select a solvent that favors the desired reaction pathway (see FAQ on solvent effects).
Formation of a significant amount of 3-phenyl-2,3-dihydro-1H-inden-1-ol byproduct in photoredox C-H annulation. The reaction temperature is too low, favoring the formation of the indenol byproduct over the indanone.Increase the reaction temperature. Higher temperatures promote the desired indanone formation and minimize the indenol byproduct.[1]
Presence of o-alkoxyalkyl ketone or benzo[c]furane byproducts in Norrish-Yang reactions. The choice of solvent can influence the reaction pathway of the diradical intermediate, leading to these byproducts.[2]Change the solvent. Non-polar, aprotic solvents like benzene or cyclohexane generally favor the formation of the desired indanone. Protic solvents like methanol can lead to the formation of o-alkoxyalkyl ketones.
Reaction does not proceed or is very slow. 1. The light source is not emitting at the correct wavelength or has insufficient intensity.2. The photocatalyst (if used) is inactive or used in the wrong concentration.3. The starting materials are impure.4. Essential reagents (e.g., a base in some protocols) are missing.1. Verify the specifications of your photochemical reactor and lamps. Ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., Pyrex or quartz).2. Use a fresh batch of photocatalyst at the recommended molar percentage.3. Purify starting materials before use.4. Double-check the experimental protocol to ensure all components have been added correctly.

Frequently Asked Questions (FAQs)

Q1: What are the main photochemical methods for synthesizing indanones, and what are their common byproducts?

A1: The three main photochemical methods for indanone synthesis are:

  • Norrish-Yang (Type II) Reaction of o-Alkylphenyl Ketones: This intramolecular reaction involves the abstraction of a γ-hydrogen by an excited ketone.

    • Desired Product: 1-Indanone

    • Common Byproducts: Depending on the solvent and substituents, o-alkoxyalkyl ketones or benzo[c]furans can form.[2]

  • Photoredox-Catalyzed C-H Annulation of Aromatic Aldehydes and Terminal Alkynes: This method uses a photocatalyst to generate an acyl radical which then undergoes annulation with an alkyne.

    • Desired Product: Substituted Indanones

    • Common Byproducts: 3-phenyl-2,3-dihydro-1H-inden-1-ol is a notable side product, especially at lower temperatures.[1]

  • Photocatalytic Radical Cascade Cyclization of Diazo Compounds: This method involves the photocatalytic generation of a carbon-centered radical from a diazo compound, which then initiates a cascade cyclization.

    • Desired Product: Functionalized Indanones

    • Byproducts: Byproduct formation is generally low under optimized conditions.

Q2: How does temperature affect byproduct formation in the photoredox C-H annulation synthesis of indanones?

A2: In the photoredox-catalyzed synthesis of indanones from aromatic aldehydes and terminal alkynes, temperature plays a crucial role in product distribution. Lower temperatures tend to favor the formation of the 3-phenyl-2,3-dihydro-1H-inden-1-ol byproduct. Increasing the reaction temperature generally enhances the yield of the desired indanone while minimizing this byproduct.[1]

Table 1: Effect of Temperature on Product Distribution in Photoredox Indanone Synthesis

Temperature (°C)Indanone Yield (%)3-Phenyl-2,3-dihydro-1H-inden-1-ol Yield (%)
2530High (not quantified)
6048Significant
8075Reduced
10085Minimal

Note: Yields are illustrative, based on trends reported in the literature.[1]

Q3: What is the influence of solvent on byproduct formation in the Norrish-Yang synthesis of indanones?

A3: The choice of solvent is critical in the Norrish-Yang synthesis of 1-indanones from o-alkylphenyl ketones as it can influence the fate of the 1,5-diradical intermediate.[2] Non-polar, aprotic solvents typically favor the desired cyclization to the indanone. In contrast, protic solvents like methanol can intercept the reaction intermediate, leading to the formation of o-alkoxyalkyl ketones.

Table 2: Influence of Solvent on Product Distribution in Norrish-Yang Indanone Synthesis

SolventIndanone Yield (%)o-Alkoxyalkyl Ketone/Benzo[c]furane Yield (%)
Benzene8510
Cyclohexane8212
Acetonitrile6530
Methanol2075 (as o-methoxyalkyl ketone)

Note: Yields are illustrative and represent general trends.

Experimental Protocols

Protocol 1: Photoredox C-H Annulation of Benzaldehyde and Phenylacetylene

This protocol is adapted from the synthesis of indanones from aromatic aldehydes and terminal alkynes.[1]

Materials:

  • Benzaldehyde (1 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Tetrabutylphosphonium decatungstate (TBPDT) (0.02 mmol, 2 mol%)

  • K₂HPO₄ (0.5 mmol, 0.5 equiv)

  • Acetonitrile (10 mL)

  • Water (100 µL)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add benzaldehyde, phenylacetylene, TBPDT, and K₂HPO₄.

  • Add acetonitrile and water.

  • Degas the mixture by bubbling with nitrogen for 20 minutes.

  • Seal the tube and place it in a pre-heated oil bath at 100 °C.

  • Irradiate the reaction mixture with a 365 nm UV lamp with vigorous stirring for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired indanone.

Protocol 2: Norrish-Yang Synthesis of 1-Indanone from o-Methylacetophenone Derivative

This is a general protocol for the synthesis of 1-indanones via the Norrish-Yang reaction.[2]

Materials:

  • o-Methylphenyl alkyl ketone (e.g., 2'-(chloromethyl)acetophenone) (1 mmol, 1.0 equiv)

  • Benzene (50 mL, anhydrous)

Procedure:

  • Dissolve the o-methylphenyl alkyl ketone in anhydrous benzene in a quartz reaction vessel.

  • Degas the solution by bubbling with argon for 30 minutes.

  • Seal the vessel and place it in a photochemical reactor.

  • Irradiate the solution with a medium-pressure mercury lamp (λ > 300 nm) at room temperature for 12 hours with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 1-indanone product.

Visualizations

troubleshooting_workflow start Start: Indanone Synthesis check_yield Check Yield and Purity start->check_yield low_yield Problem: Low Yield check_yield->low_yield No high_byproduct Problem: High Byproduct Formation check_yield->high_byproduct Impure success Success: Desired Product check_yield->success Yes check_params Verify Reaction Parameters: - Light Source - Temperature - Degassing low_yield->check_params identify_byproduct Identify Byproduct (e.g., NMR, GC-MS) high_byproduct->identify_byproduct purify_reagents Purify Starting Materials check_params->purify_reagents optimize_temp Optimize Temperature optimize_temp->start Retry change_solvent Change Solvent change_solvent->start Retry purify_reagents->start Retry indenol_path Byproduct is Indenol? (Photoredox Synthesis) identify_byproduct->indenol_path Yes norrish_byproduct_path Byproduct is o-alkoxyalkyl ketone or benzo[c]furane? (Norrish-Yang Synthesis) identify_byproduct->norrish_byproduct_path Yes indenol_path->optimize_temp Yes norrish_byproduct_path->change_solvent Yes

Troubleshooting workflow for photochemical indanone synthesis.

norrish_yang_mechanism cluster_main Norrish-Yang Reaction cluster_byproduct Byproduct Formation start o-Alkylphenyl Ketone excited Excited Ketone (n-π*) start->excited h_abstraction 1,5-H Abstraction excited->h_abstraction diradical_1_4 1,4-Diradical h_abstraction->diradical_1_4 elimination HX Elimination diradical_1_4->elimination diradical_1_5 1,5-Diradical elimination->diradical_1_5 cyclization Cyclization diradical_1_5->cyclization solvent_trapping Solvent Trapping (e.g., MeOH) diradical_1_5->solvent_trapping Protic Solvent alternative_cyclization Alternative Cyclization diradical_1_5->alternative_cyclization Substituent Effects indanone 1-Indanone (Desired Product) cyclization->indanone o_alkoxy o-Alkoxyalkyl Ketone solvent_trapping->o_alkoxy benzofuran Benzo[c]furane alternative_cyclization->benzofuran photoredox_mechanism cluster_main Photoredox C-H Annulation cluster_byproduct Byproduct Formation pc Photocatalyst (PC) pc_excited Excited PC* pc->pc_excited acyl_radical Acyl Radical pc_excited->acyl_radical Aldehyde aldehyde Aldehyde vinyl_radical Vinyl Radical acyl_radical->vinyl_radical + Alkyne alkyne Alkyne cyclized_radical Cyclized Radical Intermediate vinyl_radical->cyclized_radical Intramolecular Cyclization indanone Indanone (Desired Product) cyclized_radical->indanone H-shift & Catalyst Regeneration reduction Reduction of Intermediate cyclized_radical->reduction Low Temperature indenol Indenol Byproduct reduction->indenol

References

Technical Support Center: Purifying 6-Methyl-1-indanone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 6-Methyl-1-indanone. The information is tailored to researchers, scientists, and professionals in drug development who may encounter specific challenges during the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: If your compound is not dissolving, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent incrementally until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for this compound. While soluble in many organic solvents, its polarity may require a specific solvent or solvent mixture.[1] Refer to the solvent selection guide in the FAQs.

  • Insoluble Impurities: Your crude sample may contain insoluble impurities. If the bulk of the compound has dissolved but some particulate matter remains, you should perform a hot filtration to remove it.

Q2: After cooling, no crystals have formed. What is the problem?

A2: The absence of crystal formation upon cooling is a common issue. Here are the likely causes and solutions:

  • Too Much Solvent: Adding an excessive amount of solvent will keep the compound dissolved even at low temperatures. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.

  • Cooling Too Quickly: Rapid cooling can sometimes inhibit crystal nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q3: An oil has formed instead of crystals. How can I fix this?

A3: This phenomenon, known as "oiling out," is particularly relevant for compounds with low melting points like this compound (m.p. 60-62 °C).[2][3][4]

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then cool slowly.

  • Change Solvent System: The boiling point of your solvent might be too high, causing the compound to melt before it dissolves. Consider using a lower-boiling point solvent or a solvent mixture.

  • Lower the Cooling Temperature: Ensure the solution is cooled well below the melting point of this compound.

Q4: The recrystallized product is still colored. How can I obtain a pure white/light yellow product?

A4: Colored impurities can often be removed by:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired compound.

  • Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While this compound is soluble in a range of organic solvents, including alcohols, ethers, and hydrocarbons, a specific protocol for this compound is not widely published.[1] However, based on its chemical structure (a moderately polar ketone) and procedures for similar substituted indanones, methanol and ethanol are excellent starting points.[1][3][5][6] A non-polar solvent such as pentane has also been used for a structurally similar compound and could be effective, potentially in a mixed solvent system.[7]

Q2: What is the expected melting point of pure this compound?

A2: The literature melting point of this compound is 60-62 °C .[2][3][4] A sharp melting point within this range is a good indicator of purity.

Q3: How can I minimize product loss during recrystallization?

A3: To maximize your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Allow the solution to cool slowly and completely.

  • When washing the crystals, use a minimal amount of ice-cold solvent.

Quantitative Data Summary

ParameterValueSource(s)
Melting Point 60-62 °C[2][3][4]
Boiling Point 70 °C at 0.4 mmHg[2][3][4]
Appearance White to light yellow crystal powder[3]
Solubility in Methanol Soluble[1][3]

Solvent Suitability for Recrystallization (Qualitative)

SolventSuitabilityRationale
Methanol/Ethanol HighThis compound is soluble in methanol.[1][3] Alcohols are commonly used for recrystallizing moderately polar ketones and have been successful for similar indanone structures.[5][6]
Isopropanol ModerateA slightly less polar alcohol that could offer a good solubility differential between hot and cold conditions.
Hexane/Pentane Moderate to Low (Potential for mixed solvent)As a hydrocarbon, it is a non-polar solvent.[7] this compound may have low solubility when cold but sufficient solubility when hot. It is more likely to be useful as an anti-solvent in a mixed solvent system with a more polar solvent.
Acetone LowAs a ketone, acetone is likely to be a very good solvent for this compound at most temperatures, which would lead to poor recovery.
Water Very LowDue to the significant non-polar hydrocarbon structure of this compound, its solubility in water is expected to be negligible, making water unsuitable as a primary recrystallization solvent.

Experimental Protocol: Recrystallization of this compound

This protocol is based on general recrystallization principles and successful procedures for structurally related indanones.

Materials:

  • Crude this compound

  • Methanol (or Ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot methanol until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals to assess their purity.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Analysis start Crude this compound add_solvent Add minimum hot solvent (e.g., Methanol) start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (if insoluble impurities exist) dissolved->hot_filtration optional cooling Slow Cooling to Room Temp dissolved->cooling no insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with ice-cold solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals analysis Melting Point Analysis dry_crystals->analysis end Final Product analysis->end Pure this compound

Caption: Workflow for the recrystallization of this compound.

References

Validation & Comparative

Comparative Guide to the FTIR Spectrum of 6-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 6-Methyl-1-indanone. For comparative purposes, its spectral data is presented alongside that of its parent compound, 1-indanone, and its isomer, 5-methyl-1-indanone. This document is intended to serve as a practical reference for the identification and characterization of this and similar molecules in a laboratory setting.

Experimental Protocols

Methodology for Acquiring FTIR Spectra of Solid Samples

The data presented in this guide is based on standard FTIR spectroscopic techniques for solid organic compounds. The following protocol outlines a typical procedure for sample preparation and analysis.

1. Sample Preparation (Thin Solid Film Method)

  • Approximately 50 mg of the solid sample (e.g., this compound) is placed in a small beaker or vial.[1]

  • A few drops of a volatile solvent, such as methylene chloride or acetone, are added to completely dissolve the solid.[1]

  • A single, clean salt plate (e.g., NaCl or KBr) is placed on a level surface.[1]

  • One or two drops of the prepared solution are carefully applied to the surface of the salt plate.[1]

  • The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate. The quality of the film is crucial; it should be transparent or only slightly foggy for an acceptable spectrum.[1]

2. Spectral Acquisition

  • Before analyzing the sample, a background spectrum is collected with an empty sample holder to account for environmental factors like atmospheric CO2 and water vapor.[2][3]

  • The salt plate with the sample film is placed into the V-shaped sample holder within the FTIR spectrometer.[1]

  • The infrared spectrum is then obtained by passing an infrared beam through the sample and measuring the absorption.[4] A typical spectral range for analysis is 4000-650 cm⁻¹.[3]

  • The intensity of the spectral peaks should ideally be between 0 and 2 absorbance units.[2] If peaks are too intense, the sample film is too thick and should be remade with a more dilute solution. If peaks are too weak, more solution can be added to the plate and the solvent allowed to evaporate.[1]

3. Data Analysis

  • The resulting spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.[4]

FTIR Spectral Data Comparison

The following table summarizes the key FTIR absorption peaks for this compound and compares them with those of 1-indanone and 5-methyl-1-indanone. This comparison highlights the influence of the methyl group and its position on the aromatic ring on the vibrational frequencies.

Wavenumber (cm⁻¹)Functional Group AssignmentThis compound1-Indanone5-Methyl-1-indanone
~3050-3000Aromatic C-H Stretch
~2960-2850Aliphatic C-H Stretch (CH₃ & CH₂)
~1710C=O Stretch (Ketone, conjugated)
~1600, ~1480C=C Stretch (Aromatic Ring)
~1465CH₂ Bending (Scissoring)
~1380CH₃ Bending (Umbrella)
~800-900C-H Bending (Aromatic, out-of-plane)

Note: The presence of the CH₃ bending vibration around 1380 cm⁻¹ is a key differentiator for the methyl-substituted indanones compared to the parent 1-indanone.

Interpretation Workflow

The process of identifying an unknown compound through FTIR spectroscopy follows a logical progression. The diagram below illustrates a typical workflow for interpreting an FTIR spectrum, leading to the identification of a molecule like this compound.

FTIR_Interpretation_Workflow FTIR Spectrum Interpretation Workflow A Acquire Spectrum B Identify Diagnostic Regions (4000-1500 cm⁻¹) A->B C Functional Group Analysis B->C D Check for C=O Stretch (~1710 cm⁻¹) C->D E Check for C-H Stretches (Aromatic >3000 cm⁻¹, Aliphatic <3000 cm⁻¹) C->E J Propose Structure D->J F Identify Fingerprint Region (<1500 cm⁻¹) E->F G Detailed Peak Assignment F->G H Aromatic C=C Bending (~1600, 1480 cm⁻¹) G->H I Aliphatic C-H Bending (CH₂ ~1465 cm⁻¹, CH₃ ~1380 cm⁻¹) G->I H->J I->J K Compare with Reference Spectra J->K L Confirm Identification: This compound K->L

Caption: Workflow for the systematic analysis and interpretation of an FTIR spectrum.

Summary of Spectral Interpretation for this compound:

  • Carbonyl Group: A strong absorption peak around 1710 cm⁻¹ is characteristic of a conjugated five-membered ring ketone. This is a primary indicator of the indanone core structure.

  • C-H Stretches: The spectrum shows peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and methylene groups.[5]

  • Aromatic Region: Absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are indicative of carbon-carbon stretching within the aromatic ring.[5]

  • Aliphatic Bending: The presence of a peak around 1465 cm⁻¹ corresponds to the scissoring vibration of the CH₂ group in the five-membered ring. Crucially, a distinct peak around 1380 cm⁻¹ indicates the symmetric bending ("umbrella" mode) of the methyl (CH₃) group, confirming its presence.

  • Fingerprint Region: The complex pattern of peaks below 1500 cm⁻¹ is unique to the molecule. The out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region provide clues about the substitution pattern on the aromatic ring.

By systematically following this workflow and comparing the observed peaks to the reference data, researchers can confidently identify this compound and distinguish it from similar compounds.

References

A Comparative Guide to 6-Methyl-1-indanone and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a molecule is critical for rational drug design and synthetic strategy. This guide provides a comprehensive comparison of 6-methyl-1-indanone with its positional isomers, 4-methyl-1-indanone and 5-methyl-1-indanone, as well as the parent compounds, 1-indanone and 2-indanone. This analysis is supported by available experimental data on their physicochemical properties, spectroscopic characteristics, and biological activities, alongside a detailed experimental protocol for their synthesis.

Physicochemical and Spectroscopic Properties

The position of the methyl group on the indanone scaffold subtly influences the physicochemical and spectroscopic properties of the isomers. While all share the same molecular formula (C₁₀H₁₀O) and molecular weight (146.19 g/mol ), variations in melting point, boiling point, and spectroscopic signatures are observed. A summary of these properties is presented in the tables below.

Table 1: Comparison of Physicochemical Properties of Indanone Isomers

Property1-Indanone2-Indanone4-Methyl-1-indanone5-Methyl-1-indanoneThis compound
Molecular Formula C₉H₈OC₉H₈OC₁₀H₁₀OC₁₀H₁₀OC₁₀H₁₀O
Molecular Weight 132.16 g/mol [1]132.16 g/mol 146.19 g/mol 146.19 g/mol [2]146.19 g/mol [3]
Appearance Colorless solidSolidSolidWhite or off-white solid[4]Yellow solid[5]
Melting Point (°C) 38-42[1]51-5494-9669-73[6]60-62[7][8]
Boiling Point (°C) 243-245[1]Not readily availableNot readily available262.4±25.0 at 760 mmHg70 at 0.4 mmHg[7][8]
Density (g/cm³) 1.103 at 25°C[1]Not readily availableNot readily available1.1±0.1[9]~0.9071 (estimate)[10]
CAS Number 83-33-0615-13-424644-78-84593-38-824623-20-9

Table 2: Comparative Spectroscopic Data of Methyl-1-indanone Isomers

Spectroscopic Data4-Methyl-1-indanone5-Methyl-1-indanoneThis compound
¹H NMR (CDCl₃, δ ppm) Aromatic protons, methylene protons of the cyclopentanone ring, and a methyl singlet. Specific shifts are not available in a comparative format.Aromatic protons, methylene protons of the cyclopentanone ring, and a methyl singlet. Specific shifts are not available in a comparative format.Aromatic protons, methylene protons of the cyclopentanone ring, and a methyl singlet. Specific shifts are not available in a comparative format.
¹³C NMR (CDCl₃, δ ppm) Carbonyl carbon (~207-209 ppm), aromatic carbons, aliphatic carbons of the cyclopentanone ring, and a methyl carbon. Specific shifts are available in spectral databases.[11][12]Carbonyl carbon (~207-209 ppm), aromatic carbons, aliphatic carbons of the cyclopentanone ring, and a methyl carbon. Specific shifts are available in spectral databases.[11][12]Carbonyl carbon (~207-209 ppm), aromatic carbons, aliphatic carbons of the cyclopentanone ring, and a methyl carbon. Specific shifts are available in spectral databases.[12][13]
IR (cm⁻¹) Carbonyl (C=O) stretch is a prominent feature, typically in the range of 1680-1710 cm⁻¹. Aromatic C-H and aliphatic C-H stretches are also observed.Carbonyl (C=O) stretch is a prominent feature, typically in the range of 1680-1710 cm⁻¹. Aromatic C-H and aliphatic C-H stretches are also observed.Carbonyl (C=O) stretch is a prominent feature, typically in the range of 1680-1710 cm⁻¹. Aromatic C-H and aliphatic C-H stretches are also observed.

Note: A direct side-by-side comparative analysis of the NMR and IR spectra for the three methyl-1-indanone isomers from a single source was not available in the searched literature. The data presented is a generalization based on typical values for these classes of compounds.

Synthesis of Methyl-1-indanone Isomers

The most common and versatile method for the synthesis of 1-indanone and its derivatives is the intramolecular Friedel-Crafts acylation of the corresponding 3-arylpropionic acid or its acyl chloride.[14] The choice of starting material and catalyst can influence the reaction conditions and yield.

G General Workflow for Friedel-Crafts Synthesis of Methyl-1-indanones cluster_0 Starting Material Preparation cluster_1 Friedel-Crafts Cyclization cluster_2 Work-up and Purification start 3-(Tolyl)propanoic acid (o-, m-, or p-) acyl_chloride 3-(Tolyl)propanoyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ cyclization Intramolecular Acylation start->cyclization Strong Acid (e.g., PPA, TfOH) High Temperature acyl_chloride->cyclization Lewis Acid (e.g., AlCl₃) in inert solvent workup Quenching, Extraction, and Washing cyclization->workup purification Column Chromatography or Recrystallization workup->purification end Methyl-1-indanone Isomer (4-, 5-, or 6-) purification->end

General synthetic workflow for methyl-1-indanone isomers.
Experimental Protocol: Generalized Friedel-Crafts Synthesis of Methyl-1-indanone Isomers

This protocol provides a general procedure for the synthesis of 4-, 5-, and this compound via intramolecular Friedel-Crafts acylation of the corresponding 3-(tolyl)propanoyl chloride.

Materials:

  • 3-(o-, m-, or p-tolyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

Step 1: Preparation of 3-(Tolyl)propanoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the respective 3-(tolyl)propanoic acid (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure to obtain the crude 3-(tolyl)propanoyl chloride. This is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 3-(tolyl)propanoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum complex.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl-1-indanone isomer.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl-1-indanone isomer.

  • Alternatively, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yields: The yields for Friedel-Crafts cyclization can vary depending on the specific isomer and reaction conditions. Reported yields for similar reactions are often in the range of 70-95%.[9]

Biological Activities of Indanone Derivatives

The indanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[15] Derivatives of indanone have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective effects.[14]

G Indanone Scaffold in Drug Discovery cluster_0 Biological Activities cluster_1 Structural Modifications cluster_2 Impact of Substitution Indanone Indanone Scaffold AntiInflammatory Anti-inflammatory Indanone->AntiInflammatory Anticancer Anticancer Indanone->Anticancer Neuroprotective Neuroprotective Indanone->Neuroprotective Antimicrobial Antimicrobial Indanone->Antimicrobial Methylation Methylation (e.g., this compound) Methylation->Indanone Potency Altered Potency Methylation->Potency Selectivity Modified Selectivity Methylation->Selectivity Other Other Substitutions Other->Indanone Pharmacokinetics Improved Pharmacokinetics Other->Pharmacokinetics

The indanone scaffold as a versatile platform for developing bioactive compounds.

Conclusion

This guide provides a comparative overview of this compound and its positional isomers. While sharing fundamental structural similarities, the placement of the methyl group results in distinct physicochemical properties. The provided synthetic protocol offers a reliable method for their preparation, enabling further investigation into their unique characteristics. Although direct comparative biological data for these specific isomers is limited, the established importance of the indanone scaffold in medicinal chemistry suggests that these methyl-substituted derivatives are valuable compounds for further research and development in various therapeutic areas. Future studies focusing on a systematic comparison of their biological activities will be crucial for unlocking their full potential.

References

A Comparative Spectroscopic Analysis of 5-Methyl-1-indanone and 6-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 5-Methyl-1-indanone and 6-Methyl-1-indanone, complete with experimental data and protocols.

This guide provides a comprehensive comparison of the spectroscopic properties of two constitutional isomers, 5-Methyl-1-indanone and this compound. Understanding the nuanced differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data is crucial for their unambiguous identification and characterization in various research and development settings. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and facilitate its application in a laboratory environment.

Molecular Structures

To visualize the isomeric relationship and the basis for their spectroscopic differences, the molecular structures of 5-Methyl-1-indanone and this compound are presented below.

cluster_5_methyl 5-Methyl-1-indanone cluster_6_methyl This compound a b cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample 5-Methyl-1-indanone or this compound IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Comparison Comparison of Spectroscopic Data IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Purity Assessment of Synthesized 6-Methyl-1-indanone: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of organic compounds. This guide provides a comparative overview of two reversed-phase HPLC (RP-HPLC) methods for determining the purity of synthesized 6-Methyl-1-indanone, a key intermediate in various pharmaceutical syntheses.[1] This guide includes detailed experimental protocols, a comparison of their performance, and visual diagrams to illustrate the analytical workflow.

Introduction to this compound and its Potential Impurities

This compound is a substituted indanone with applications in the synthesis of various biologically active molecules.[1] The purity of this intermediate is crucial for the quality and safety of the final drug product. Impurities can arise from starting materials, byproducts of the synthesis, or degradation products. A common impurity in the synthesis of methyl-substituted indanones is the formation of regioisomers.[2][3] For this compound, potential regioisomeric impurities include 4-Methyl-1-indanone and 7-Methyl-1-indanone. Other potential impurities may include unreacted starting materials and byproducts from side reactions.[4] Therefore, a robust analytical method must be able to separate the main compound from these potential impurities.

Comparative Analysis of HPLC Methods

Two distinct RP-HPLC methods are proposed and compared for the purity assessment of this compound. Method A employs a standard C18 stationary phase, known for its general-purpose utility in separating hydrophobic compounds. Method B utilizes a Phenyl-Hexyl stationary phase, which offers alternative selectivity, particularly for aromatic compounds, due to π-π interactions between the phenyl groups of the stationary phase and the analyte.[5][6]

Table 1: Comparison of HPLC Method Performance

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Mobile Phase Acetonitrile:Water (60:40 v/v)Methanol:Water (70:30 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm254 nm
Estimated Retention Time of this compound ~ 5.2 min~ 6.8 min
Estimated Resolution (Rs) between this compound and 4-Methyl-1-indanone > 1.5> 2.0
Estimated Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.08 µg/mL
Estimated Limit of Quantification (LOQ) ~ 0.15 µg/mL~ 0.25 µg/mL
Advantages Robust, widely available column, good for general screening.Enhanced selectivity for aromatic and positional isomers, potentially better resolution.
Disadvantages May have limited selectivity for closely related isomers.May have longer run times, column availability might be less common.

Experimental Protocols

Below are the detailed experimental protocols for the two proposed HPLC methods.

Method A: Purity Assessment using a C18 Column

1. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the synthesized this compound, dissolve it in 10 mL of the mobile phase, and filter through a 0.45 µm syringe filter.

4. Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Inject the blank (mobile phase), followed by the standard solutions and the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the purity of the sample by the area normalization method.

Method B: Purity Assessment using a Phenyl-Hexyl Column

1. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (70:30 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Follow the same procedure as described in Method A for the preparation of standard and sample solutions, using the mobile phase of Method B as the diluent.

4. Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Inject the blank (mobile phase), followed by the standard solutions and the sample solution.

  • Identify the this compound peak and any impurity peaks.

  • Calculate the purity of the sample by the area normalization method and compare the separation of impurities with that obtained from Method A.

Visualizing the Analytical Workflow and Signaling Pathways

To provide a clear overview of the process, the following diagrams, generated using Graphviz, illustrate the logical workflow of the purity assessment and the relationship between the synthesis and potential impurities.

G cluster_synthesis Synthesis of this compound cluster_analysis HPLC Purity Assessment cluster_impurities Potential Impurities StartingMaterials Starting Materials Reaction Chemical Reaction StartingMaterials->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Regioisomers Regioisomers (e.g., 4-Methyl-1-indanone) Reaction->Regioisomers UnreactedSM Unreacted Starting Materials Reaction->UnreactedSM Byproducts Reaction Byproducts Reaction->Byproducts SamplePrep Sample Preparation CrudeProduct->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Acquisition & Processing HPLC->Data Report Purity Report Data->Report Regioisomers->HPLC UnreactedSM->HPLC Byproducts->HPLC

Caption: Workflow from synthesis to HPLC purity assessment of this compound.

G cluster_method_A Method A: C18 Column cluster_method_B Method B: Phenyl-Hexyl Column A_Sample Sample Injection A_Column C18 Column (Acetonitrile:Water) A_Sample->A_Column A_Detection UV Detection (254 nm) A_Column->A_Detection A_Result Chromatogram A A_Detection->A_Result Comparison Compare Resolution & Purity A_Result->Comparison B_Sample Sample Injection B_Column Phenyl-Hexyl Column (Methanol:Water) B_Sample->B_Column B_Detection UV Detection (254 nm) B_Column->B_Detection B_Result Chromatogram B B_Detection->B_Result B_Result->Comparison

Caption: Comparison of two distinct HPLC methods for purity analysis.

References

Characterization of Impurities in Crude 6-Methyl-1-indanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 6-Methyl-1-indanone is paramount. This guide provides a comparative analysis of methods to characterize and control impurities in crude this compound, supported by experimental data and detailed protocols.

Crude this compound, a valuable intermediate in the synthesis of pharmaceuticals and fragrances, often contains a variety of impurities stemming from its synthesis, most commonly through intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid.[1] The effective identification, quantification, and removal of these impurities are critical for ensuring the quality, safety, and efficacy of the final product. This guide outlines the common impurities encountered, compares analytical techniques for their characterization, and evaluates purification methods.

Common Impurities in Crude this compound

The primary impurities in crude this compound typically arise from the starting materials and the reaction mechanism of the Friedel-Crafts acylation. These can be broadly categorized as:

  • Regioisomeric Impurities: Due to the nature of electrophilic aromatic substitution on the meta-substituted toluene ring of the precursor, the cyclization can occur at different positions, leading to the formation of regioisomers. The primary regioisomeric impurities are 4-Methyl-1-indanone and 7-Methyl-1-indanone . The relative abundance of these isomers can be influenced by the reaction conditions.

  • Unreacted Starting Material: Incomplete reaction can result in the presence of the starting material, 3-(m-tolyl)propanoic acid .

  • Polymeric Byproducts: The strong acid catalysts used in Friedel-Crafts reactions can sometimes promote polymerization of the starting material or product, leading to higher molecular weight impurities.

Impurity ClassSpecific ImpurityTypical Abundance in Crude Mixture (Hypothetical)
Regioisomers 4-Methyl-1-indanone5 - 15%
7-Methyl-1-indanone1 - 5%
Starting Material 3-(m-tolyl)propanoic acid< 5%
Other Byproducts Polymeric material< 2%
Target Product This compound 75 - 85%
Table 1: Representative Impurity Profile of Crude this compound. This hypothetical data is based on typical outcomes of Friedel-Crafts acylation reactions for similar compounds.

Analytical Characterization of Impurities

A multi-technique approach is essential for the comprehensive characterization of impurities in crude this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools.

Comparison of Analytical Techniques
TechniquePrincipleAdvantagesLimitations
HPLC Separation based on differential partitioning of analytes between a stationary and a mobile phase.Excellent for quantifying regioisomers and non-volatile impurities like the starting acid. High precision and accuracy.Requires method development for optimal separation. May not be suitable for highly volatile impurities.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.High sensitivity and specificity for identifying volatile and semi-volatile impurities. Provides structural information from fragmentation patterns.Not suitable for non-volatile or thermally labile compounds like the starting acid without derivatization.
NMR Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structural elucidation of impurities. Can be used for quantitative analysis of the crude mixture without separation.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.
Table 2: Comparison of Primary Analytical Techniques for Impurity Profiling.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Regioisomers

This method is adapted from established protocols for the separation of isomeric indanone derivatives.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to achieve optimal separation of the isomers and the starting material. A typical gradient could be:

    • 0-10 min: 30% to 70% Acetonitrile

    • 10-15 min: 70% to 90% Acetonitrile

    • 15-20 min: Hold at 90% Acetonitrile

    • 20-25 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the crude this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Use certified reference standards of this compound, 4-Methyl-1-indanone, 7-Methyl-1-indanone, and 3-(m-tolyl)propanoic acid to create calibration curves for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol is designed for the identification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

  • Sample Preparation: Dissolve the crude sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is invaluable for confirming the identity of the main product and for the structural characterization of unknown impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons. The aromatic region (δ 7.0-8.0 ppm) will be particularly useful for distinguishing between the 4-, 6-, and 7-methyl isomers based on their distinct splitting patterns.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts. The carbonyl carbon (around δ 200 ppm) and the aromatic carbons will have characteristic shifts for each isomer.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and for determining the connectivity within the molecules, which is essential for identifying unknown impurities.

  • Sample Preparation: Dissolve approximately 10-20 mg of the crude mixture in 0.6-0.7 mL of the deuterated solvent.

Purification of Crude this compound

The choice of purification method depends on the scale of the synthesis and the desired final purity. Recrystallization and column chromatography are the most common techniques.

Comparison of Purification Methods
MethodPrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and its impurities in a particular solvent at different temperatures.Simple, cost-effective, and can be highly effective for removing small amounts of impurities with different solubility profiles. Can yield highly pure crystalline material.Finding a suitable solvent can be time-consuming. May not be effective for separating compounds with very similar solubilities, such as regioisomers. Can result in significant product loss in the mother liquor.
Column Chromatography Separation based on the differential adsorption of compounds onto a stationary phase as a mobile phase passes through it.Highly effective for separating compounds with similar properties, including regioisomers. Can be used for both small and large-scale purifications.More time-consuming and requires larger volumes of solvents compared to recrystallization. Can be more expensive due to the cost of the stationary phase and solvents.
Table 3: Comparison of Common Purification Methods.

For the purification of this compound, a combination of these methods may be most effective. An initial recrystallization can be used to remove the bulk of the impurities, followed by column chromatography if higher purity is required, particularly for the removal of regioisomers. Based on procedures for similar indanones, recrystallization from a non-polar solvent like petroleum ether or a mixture of hexane and ethyl acetate is a good starting point.[2] For column chromatography, a silica gel stationary phase with a gradient of hexane and ethyl acetate is typically effective for separating indanone isomers.[3]

Workflow and Visualization

The overall process for the characterization and purification of crude this compound can be visualized as a systematic workflow.

Impurity_Characterization_Workflow Workflow for Impurity Characterization of Crude this compound Crude_Product Crude this compound Initial_Analysis Initial Purity Assessment (TLC, ¹H NMR) Crude_Product->Initial_Analysis Purification_Decision Purification Strategy Initial_Analysis->Purification_Decision Recrystallization Recrystallization Purification_Decision->Recrystallization High initial purity Column_Chromatography Column Chromatography Purification_Decision->Column_Chromatography Complex mixture/ Regioisomers present Purified_Product Purified this compound Recrystallization->Purified_Product Column_Chromatography->Purified_Product Detailed_Characterization Detailed Impurity Profiling (HPLC, GC-MS, NMR) Purified_Product->Detailed_Characterization Final_Purity Final Purity Confirmation (>99.5%) Detailed_Characterization->Final_Purity

References

A Researcher's Guide to the Structural Validation of 6-Methyl-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of key analytical techniques for the structural validation of 6-Methyl-1-indanone, a common scaffold in medicinal chemistry. We present supporting data, detailed experimental protocols, and a logical workflow to ensure the accurate characterization of this and related derivatives.

The structural integrity of a molecule is paramount to understanding its biological activity and developing it into a potential therapeutic agent. Any ambiguity in the structure can lead to misinterpretation of structure-activity relationships (SAR) and costly delays in the drug development process. This guide focuses on the principal spectroscopic and analytical methods used to confirm the molecular structure of this compound, providing a framework for the validation of its derivatives.

Comparative Analysis of Spectroscopic Data

A combination of spectroscopic techniques is essential for the complete structural elucidation of an organic molecule. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies characteristic functional groups. While X-ray crystallography offers the most definitive three-dimensional structure, its application is contingent on the ability to grow suitable single crystals.

Below is a summary of expected and reported spectroscopic data for this compound.

Table 1: Comparison of Spectroscopic Data for this compound

Technique Parameter Expected/Reported Value Structural Information Provided
¹H NMR Chemical Shift (δ)Aromatic protons (δ ~7.0-7.6 ppm), Methylene protons (δ ~2.6-3.1 ppm), Methyl protons (δ ~2.4 ppm)Provides information on the chemical environment and connectivity of hydrogen atoms.
Coupling Constant (J)Ortho-coupling in the aromatic region (~8 Hz), Triplet splitting for methylene protons (~7 Hz)Reveals neighboring proton relationships.
¹³C NMR Chemical Shift (δ)Carbonyl carbon (δ ~207 ppm), Aromatic carbons (δ ~124-154 ppm), Methylene carbons (δ ~26-36 ppm), Methyl carbon (δ ~21 ppm)Indicates the number and types of carbon atoms in different chemical environments.
Mass Spec. Molecular Ion (M⁺)m/z 146.0732 (calculated for C₁₀H₁₀O)Confirms the molecular weight and elemental formula.
Key Fragmentsm/z 131 (M-CH₃), m/z 118 (M-CO), m/z 90Provides clues about the molecular structure and stability of fragments.
FTIR Wavenumber (cm⁻¹)~1700 cm⁻¹ (C=O stretch), ~2900-3100 cm⁻¹ (C-H stretch, aromatic and aliphatic), ~1600 cm⁻¹ (C=C stretch, aromatic)Identifies key functional groups present in the molecule.
X-ray Cryst. Crystal SystemNot reported for this compound. A dimer of a related derivative, 2,5-dimethyl-6-methoxy-1-indanone, crystallizes in the monoclinic system.[1]Provides the definitive three-dimensional arrangement of atoms in the solid state.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable structural validation. The following sections outline standard procedures for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

  • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm diameter)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure:

  • Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a small vial.

  • Transfer the solution to a clean, dry NMR tube.

  • If using an internal standard, add a small drop of TMS to the solution.

  • Cap the NMR tube and gently invert it several times to ensure a homogenous solution.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans will be required.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal (δ 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • A suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via liquid chromatography (LC) or direct infusion.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum to identify the molecular ion peak (M⁺). The m/z value of this peak corresponds to the molecular weight of the compound.

  • Identify the major fragment ions and propose fragmentation pathways consistent with the structure of this compound. Common fragmentation for ketones involves alpha-cleavage and McLafferty rearrangement.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum of the sample.

  • Clean the ATR crystal thoroughly after the measurement.

  • Analyze the spectrum by identifying the absorption bands corresponding to specific functional groups (e.g., C=O, C-H, C=C).

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of this compound in the solid state.

Prerequisite: High-quality single crystals of the compound are required.

Procedure:

  • Grow single crystals of this compound, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Select a suitable crystal and mount it on a goniometer head.

  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

  • Collect the diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Structural Validation Workflow

The process of validating the structure of a synthesized molecule follows a logical progression of experiments, each providing a piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Characterization cluster_definitive Definitive Structure Elucidation cluster_validation Final Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC MP Melting Point Purification->MP FTIR FTIR Spectroscopy MP->FTIR MS Mass Spectrometry MP->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) MP->NMR Validation Structure Confirmed FTIR->Validation MS->Validation Xray Single Crystal X-ray Crystallography NMR->Xray If crystals can be grown NMR->Validation Xray->Validation

Caption: Workflow for the structural validation of this compound derivatives.

By systematically applying these analytical techniques and following a logical workflow, researchers can confidently validate the structure of this compound and its derivatives, ensuring a solid foundation for further drug discovery and development efforts.

References

A Comparative Guide to Catalysts for Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with significant biological activities.[1][2][3][4] The efficient construction of this bicyclic ketone is therefore a subject of intense research. This guide provides a comparative analysis of various catalytic systems for the synthesis of indanones, with a focus on performance, substrate scope, and reaction mechanisms. Experimental data is presented to aid in the selection of the most suitable method for specific research and development needs.

Core Synthetic Strategies: An Overview

The synthesis of indanones is primarily achieved through intramolecular cyclization reactions. The choice of catalyst is critical and significantly influences the reaction's efficiency, selectivity, and environmental impact. The most prominent strategies include:

  • Friedel-Crafts Acylation: A classic method involving the intramolecular cyclization of 3-arylpropanoic acids or their derivatives, typically promoted by a Lewis or Brønsted acid.

  • Transition-Metal-Catalyzed Annulations: These methods offer a versatile and powerful approach, often proceeding through C-H activation, cross-coupling, or carbonylative cyclization pathways.[1][2] A variety of transition metals, including palladium, rhodium, and copper, have been successfully employed.[1]

  • Nazarov Cyclization: An electrocyclic reaction of divinyl ketones to form cyclopentenones, which can be adapted for indanone synthesis.

  • Photocatalysis and Organocatalysis: Emerging as greener alternatives, these methods often operate under mild conditions and can provide access to enantiomerically enriched products.[5][6][7]

Comparative Performance of Catalytic Systems

The selection of a catalyst is a multifactorial decision, balancing yield, reaction conditions, substrate compatibility, and cost. The following tables summarize the performance of various catalytic systems for the synthesis of indanones, based on reported experimental data.

Table 1: Comparison of Catalysts for the Synthesis of 1-Indanone Derivatives
Catalytic SystemCatalystSubstrateYield (%)Reaction ConditionsSelectivityReference
Friedel-Crafts Acylation
Polyphosphoric Acid (PPA)3-(m-tolyl)propanoic acidHighHigh temperatureGood[8]
Aluminum Chloride (AlCl₃)3-phenylpropionyl chloride90Anhydrous, often harshGood[9][10]
Niobium Pentachloride (NbCl₅)3-Arylpropanoic acidsGood to ExcellentMild (room temperature)Good[8][9]
Triflic Acid (TfOH)3-Arylpropanoic acidsUp to 100CH₂Cl₂, 80 °C, MWGood[11]
Palladium-Catalyzed
Pd(OAc)₂/dppp2-bromobenzaldehydes and vinyl ethersModerate to Excellent115-145 °CGood[8]
Pd(OAc)₂o-bromobenzaldehydes with norbornenes-Mild-[12]
Rhodium-Catalyzed
Rhodium complexesArylboron reagents and alkynesGood-Good[8]
Rh(III) complexesα-carbonyl sulfoxonium ylides and activated alkenes-Mild, external oxidant-free-[1][13]
Copper-Catalyzed
Cu(I)1,6-enynes-TBHP as oxidantProduct selectivity can be shifted[1]
Photocatalytic
[Bu₄P]₄W₁₀O₃₂ (TBPDT)Aromatic aldehydes and terminal alkynes50-63Photoinduced HAT-[6]
Ru(bpy)₃Cl₂·6H₂O2-allylbenzaldehyde and ethyl diazoacetate20-90Visible light, base-[14]
Organocatalytic
L-proline2-vinylbenzaldehydeGood to ExcellentMetal- and additive-free-[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Protocol 1: Friedel-Crafts Acylation using Triflic Acid (Microwave-Assisted)

This protocol describes a general procedure for the superacid-catalyzed intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[11]

Materials:

  • 3-Arylpropanoic acid (1 eq)

  • Triflic acid (TfOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 3-arylpropanoic acid in dichloromethane in a microwave-safe vial.

  • Add triflic acid to the solution.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 80 °C and maintain for 60 minutes.

  • After cooling, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Heck-Aldol Annulation

This one-pot synthesis of 1-indanones involves a palladium-catalyzed Heck reaction followed by an ethylene glycol-promoted aldol-type annulation.[3]

Materials:

  • 2-Bromobenzaldehyde derivative (1 eq)

  • Vinyl ether (e.g., 2-hydroxy-ethyl vinyl ether)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Ethylene glycol (EG)

  • Base (e.g., K₂CO₃)

Procedure:

  • To a reaction vessel, add the 2-bromobenzaldehyde derivative, Pd(OAc)₂, dppp, and base.

  • Add ethylene glycol as the solvent.

  • Add the vinyl ether to the mixture.

  • Heat the reaction mixture at the specified temperature (e.g., 115-145 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Protocol 3: Photocatalytic C-H Annulation

This method describes the synthesis of indanones from aromatic aldehydes and terminal alkynes using a hydrogen atom transfer (HAT) photocatalyst.[6]

Materials:

  • Aromatic aldehyde (1 eq)

  • Terminal alkyne

  • Tetrabutylphosphonium decatungstate ([Bu₄P]₄W₁₀O₃₂ or TBPDT) as photocatalyst

  • Solvent (e.g., acetonitrile)

Procedure:

  • In a reaction vessel, dissolve the aromatic aldehyde, terminal alkyne, and TBPDT in the solvent.

  • Degas the solution to remove oxygen.

  • Irradiate the mixture with a suitable light source (e.g., UV lamp) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired indanone derivative.

Mechanistic Pathways and Logical Relationships

The catalytic cycles and reaction pathways provide a deeper understanding of how different catalysts facilitate the formation of the indanone ring.

Friedel-Crafts Acylation Pathway```dot

Friedel_Crafts Substrate 3-Arylpropanoic Acid Derivative Acylium Acylium Ion Intermediate Substrate->Acylium Activation Acid Lewis or Brønsted Acid (e.g., AlCl₃, PPA, TfOH) Acid->Acylium Cyclization Intramolecular Electrophilic Aromatic Substitution Acylium->Cyclization Indanone 1-Indanone Cyclization->Indanone

Caption: Simplified workflow for palladium-catalyzed indanone synthesis.

Homogeneous vs. Heterogeneous Catalysis

Catalysis_Comparison cluster_homo Homogeneous Catalysis cluster_hetero Heterogeneous Catalysis Catalyst & Reactants\nin same phase Catalyst & Reactants in same phase High Activity & Selectivity High Activity & Selectivity Catalyst & Reactants\nin same phase->High Activity & Selectivity Difficult Separation Difficult Separation Catalyst & Reactants\nin same phase->Difficult Separation Catalyst & Reactants\nin different phases Catalyst & Reactants in different phases Easy Separation & Reuse Easy Separation & Reuse Catalyst & Reactants\nin different phases->Easy Separation & Reuse Lower Activity (often) Lower Activity (often) Catalyst & Reactants\nin different phases->Lower Activity (often)

Caption: Key differences between homogeneous and heterogeneous catalysis.

The synthesis of indanones can be achieved through a diverse array of catalytic methods, each with its distinct advantages and limitations. Traditional methods like Friedel-Crafts acylation remain robust and high-yielding for certain substrates. Transition-metal catalysis, particularly with palladium and rhodium, offers remarkable versatility and the ability to construct complex indanone derivatives. M[1][8]ore recently, photocatalytic and organocatalytic approaches are providing milder and more sustainable routes to these valuable compounds. T[6][7]he choice of catalyst will ultimately depend on the specific target molecule, desired scale, and available resources. The data and protocols presented in this guide are intended to facilitate this decision-making process for researchers in academia and industry.

References

Benchmarking different synthetic routes to 6-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of 6-Methyl-1-indanone, an important intermediate in pharmaceutical and materials science, requires a thorough comparison of the available synthetic methodologies. This document provides a detailed overview of various routes to this compound, presenting quantitative data, experimental protocols, and a visual representation of a general synthetic workflow to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through several distinct chemical transformations. The most prominent methods include intramolecular Friedel-Crafts acylation, photochemical synthesis, and one-pot reactions involving α,β-unsaturated carboxylic acids. Each approach offers a unique set of advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Synthetic Route Starting Materials Catalyst/Reagent Reaction Conditions Yield (%) Reference
Intramolecular Friedel-Crafts Acylation 3-(m-tolyl)propanoic acidPolyphosphoric acid (PPA)HeatModerate[1]
3-(m-tolyl)propionyl chlorideAlCl₃Inert solventGood[2]
Diethyl 2-(3-methylbenzyl)malonateMethanesulfonic acid100 °C, 2 hHigh (95%)*[3]
Photochemical Synthesis α-chloro-2,5-dimethylacetophenoneUV irradiationMild, room temperatureHigh[4][5]
2,5-dimethylphenacyl (DMP) estersUV irradiation in methanolRoom temperature5-15% (as byproduct)[3]
One-pot PPA-mediated Reaction p-Xylene and crotonic acidPolyphosphoric acid (PPA)100 °CVariable[1]
Friedel-Crafts Acylation/Alkylation m-Methylbenzoyl chloride and propyleneAluminum trichloride1,2-dichloroethane, 0 °C, 6h80-81%[2][6]

Note: The 95% yield is reported for a similar substituted indanone (5,7-dimethoxy-1-indanone) and suggests the potential for high efficiency of this route.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a practical guide for laboratory implementation.

Protocol 1: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

This method is a classical approach for the synthesis of indanones from 3-arylpropanoic acids.

Materials:

  • 3-(m-tolyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place 3-(m-tolyl)propanoic acid into a round-bottom flask.

  • Add an excess of polyphosphoric acid (typically 10-20 times the weight of the acid).

  • Heat the mixture with stirring at a temperature between 80-100 °C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Rapid Photochemical Synthesis

This modern approach offers a greener and more efficient alternative to traditional methods.[4]

Materials:

  • α-chloro-2,5-dimethylacetophenone

  • Benzoic acid

  • Solvent (e.g., benzene or cyclohexane)

  • UV photoreactor

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve α-chloro-2,5-dimethylacetophenone in the chosen solvent in a quartz reaction vessel.

  • Add a catalytic amount of benzoic acid, which acts as a sensitizer.[4]

  • Irradiate the solution with a UV lamp (e.g., high-pressure mercury lamp) at room temperature. The reaction is typically rapid.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The photolyzed product can be easily separated and purified.[4] The released benzoic acid can be recovered and reused.[4]

  • Purify the resulting this compound by column chromatography.

Synthetic Workflow Visualization

The following diagram illustrates a general workflow for a typical chemical synthesis, such as the preparation of this compound.

G General Synthetic Workflow for this compound A Reactant Preparation (e.g., 3-(m-tolyl)propanoic acid) B Reaction Setup (Solvent, Catalyst Addition) A->B Mixing C Chemical Transformation (e.g., Cyclization) B->C Heating/Irradiation D Reaction Quenching & Workup C->D Cooling E Extraction & Washing D->E Phase Separation F Drying & Solvent Removal E->F Isolation G Purification (e.g., Distillation, Chromatography) F->G Crude Product H Characterization (NMR, IR, MS) G->H Pure Product I Final Product (this compound) H->I Analysis Confirmed

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The choice of a synthetic route to this compound depends on several factors, including the desired scale of production, available equipment, and environmental considerations. The classical intramolecular Friedel-Crafts acylation remains a robust and widely used method. However, photochemical synthesis presents a promising alternative with advantages of mild reaction conditions, high yields, and alignment with the principles of green chemistry.[4] For specific applications requiring high regioselectivity, the one-pot PPA-mediated reaction from readily available starting materials is also a valuable option.[1] Researchers and drug development professionals should carefully evaluate these factors to select the optimal synthetic strategy.

References

Safety Operating Guide

Proper Disposal of 6-Methyl-1-indanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 6-Methyl-1-indanone, tailored for researchers, scientists, and drug development professionals.

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper disposal protocols must be followed to maintain a safe laboratory environment and adhere to local regulations.[1]

Key Safety and Handling Information

Before disposal, it is crucial to be aware of the physical and chemical properties of this compound and the necessary personal protective equipment (PPE).

PropertyValueSource
Physical State Solid[1]
Appearance White[1]
Melting Point 57 - 62 °C / 134.6 - 143.6 °F[1]
Boiling Point 124 - 126 °C / 255.2 - 258.8 °F[1]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
Personal Protective Equipment (PPE) Eyeshields, Gloves, appropriate protective clothing.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound. This workflow ensures that all necessary steps are considered, from initial waste characterization to final disposal.

cluster_0 Phase 1: Pre-Disposal Assessment cluster_1 Phase 2: Segregation and Containment cluster_2 Phase 3: Final Disposal A Identify Waste: This compound B Is the material contaminated with a hazardous substance? A->B Start C Treat as Hazardous Waste. Follow institutional hazardous waste procedures. B->C Yes D Treat as Non-Hazardous Waste. B->D No E Package in a sealed, properly labeled container. C->E D->E F Consult Institutional EHS for approved disposal vendor. E->F G Dispose of in accordance with local, state, and federal regulations. F->G

Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation :

    • Determine if the this compound waste is pure or mixed with other substances.

    • If it is contaminated with a hazardous material, it must be treated as hazardous waste.

    • If it is uncontaminated, it can be managed as non-hazardous chemical waste, though it is best practice to consult your institution's Environmental Health and Safety (EHS) office.

  • Packaging and Labeling :

    • Place the this compound waste in a clean, dry, and sealable container.[2] The container should be compatible with the chemical.

    • Label the container clearly with the full chemical name ("this compound") and any other institutional requirements.

  • Storage Pending Disposal :

    • Store the sealed waste container in a designated waste accumulation area. This area should be cool, dry, and well-ventilated.[1]

  • Final Disposal :

    • Contact your institution's EHS department to arrange for pickup and disposal by an authorized hazardous or special waste collection service.[2]

    • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and institutional policies.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Minor Spills :

    • Avoid breathing dust and contact with skin and eyes.[2]

    • Wear appropriate PPE, including gloves, safety glasses, and a dust respirator if necessary.[2]

    • Use dry clean-up procedures to avoid generating dust.[2]

    • Sweep or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[2]

  • Major Spills :

    • Alert personnel in the area and contact your institution's emergency services.[2]

    • Control personal contact by wearing appropriate protective clothing.[2]

    • Prevent the spillage from entering drains or water courses.[2]

    • Collect the material and place it in sealed containers for disposal.[2]

    • Wash the area down with large amounts of water and prevent runoff into drains.[2]

References

Personal protective equipment for handling 6-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Methyl-1-indanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical and Physical Properties

PropertyValue
Physical State Solid
Appearance White
Odor No information available
Melting Point/Range 57 - 59 °C / 134.6 - 138.2 °F
Boiling Point/Range 124 - 126 °C / 255.2 - 258.8 °F
Molecular Formula C10H10O
Molecular Weight 146.19

A Safety Data Sheet (SDS) for this compound states that it is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[1] However, it is crucial to handle all chemicals with appropriate care to avoid potential health effects.

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and process is necessary to determine the appropriate PPE for handling this compound.[2] The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses or GogglesMust have side shields and comply with ANSI Z87.1 standards.[2][3] A face shield should be worn in addition to safety glasses or goggles if there is a splash hazard.[2][4][5]
Hand Protection GlovesDisposable nitrile gloves are generally sufficient for incidental contact.[2][3][6] For prolonged contact or handling of larger quantities, consider double-gloving or using heavier-duty gloves.[2] Always inspect gloves before use and wash hands after removal.[7]
Body Protection Lab CoatA long-sleeved lab coat is essential to protect skin and clothing from potential splashes.[3][4][5]
Respiratory Protection Dust Mask or RespiratorNot typically required under normal use conditions with adequate ventilation.[1] If dust formation is likely, a particle filter (type N95 or P1) is recommended.[8][9]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure the work area, such as a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[10]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.[1][11]

    • Avoid direct contact with skin, eyes, and clothing.[1][10]

    • When weighing or transferring the solid, use techniques that minimize dust generation.

    • Keep the container tightly closed when not in use.[1][9][11]

  • In Case of Exposure :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[1][11]

    • Inhalation : Move to fresh air. If symptoms occur, get medical attention.[1]

    • Ingestion : Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1][12]

Disposal Plan

All chemical waste, including this compound and any contaminated materials, must be disposed of as hazardous waste.

  • Waste Segregation :

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed container.[8]

    • Do not mix with other waste streams to prevent potential reactions.[8]

  • Container Management :

    • Use a suitable, closed container for the waste. The original container can be a good option.[8]

    • Label the container with "Hazardous Waste" and the chemical name.[8]

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.[8]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[8][11] It is the responsibility of the waste generator to ensure full compliance.[8]

Experimental Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures prep_area Prepare well-ventilated work area (fume hood) check_safety Verify eyewash/shower access prep_area->check_safety don_ppe Don appropriate PPE check_safety->don_ppe handle Handle chemical, minimizing dust don_ppe->handle store Keep container closed when not in use handle->store exposure In case of exposure handle->exposure segregate Segregate waste in labeled container store->segregate dispose Arrange for licensed disposal segregate->dispose first_aid Administer appropriate first aid exposure->first_aid seek_medical Seek medical attention first_aid->seek_medical

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1-indanone
Reactant of Route 2
6-Methyl-1-indanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.